Ciprofloxacin Lactate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3.C3H6O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;1-2(4)3(5)6/h7-10,19H,1-6H2,(H,23,24);2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBJWZSFNGZBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913608 | |
| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97867-33-9, 96186-80-0 | |
| Record name | Ciprofloxacin lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97867-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciprofloxacin lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096186800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofloxacin lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3- quinolinecarboxylic acid lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIPROFLOXACIN LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY6XFC224 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ciprofloxacin Lactate on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which ciprofloxacin lactate, a broad-spectrum fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. This document details the biochemical interactions, quantitative inhibitory data, and key experimental methodologies used to elucidate this mechanism, making it an essential resource for researchers in antibacterial drug discovery and development.
Executive Summary
Ciprofloxacin exerts its bactericidal effect by targeting and inhibiting bacterial type II topoisomerases, primarily DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[1] This inhibition disrupts essential DNA processes, including replication, transcription, and repair, ultimately leading to bacterial cell death.[2] Ciprofloxacin stabilizes the covalent complex formed between DNA gyrase and DNA, in which the DNA is cleaved, preventing the re-ligation of the DNA strands.[2] This leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterium.[3][4]
Introduction to DNA Gyrase
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for relieving the torsional stress that arises during DNA replication and transcription.[2] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[5]
-
GyrA Subunit: Responsible for DNA binding and contains the active-site tyrosine residues involved in DNA cleavage and re-ligation. The Quinolone Resistance-Determining Region (QRDR) is located within the gyrA gene.[6]
-
GyrB Subunit: Possesses the ATPase activity that powers the DNA supercoiling reaction.
Molecular Mechanism of Ciprofloxacin Action
Ciprofloxacin's mechanism of action can be dissected into several key steps, leading to the inhibition of DNA gyrase and subsequent bacterial death.
Binding to the DNA Gyrase-DNA Complex
Ciprofloxacin does not bind to DNA gyrase alone but rather to the transient, covalent complex formed between the enzyme and DNA.[6] The drug intercalates into the DNA at the site of cleavage, forming a stable ternary complex.[7] This interaction is mediated by a magnesium ion-water bridge, which connects the C3/C4 keto-acid moiety of ciprofloxacin to amino acid residues within the GyrA subunit, specifically within the QRDR.[7]
Stabilization of the Cleavage Complex
The primary mode of action of ciprofloxacin is the stabilization of the DNA-gyrase cleavage complex.[2] Normally, DNA gyrase introduces a transient double-strand break in the DNA, passes another segment of DNA through the break, and then reseals the break. Ciprofloxacin traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands.[2]
Induction of Double-Strand DNA Breaks
The stabilization of the cleavage complex by ciprofloxacin leads to the accumulation of double-strand breaks in the bacterial chromosome.[3][4] These breaks can be generated through two primary mechanisms:
-
Replication-dependent breaks: When a replication fork encounters a ciprofloxacin-stabilized gyrase-DNA complex, it can lead to the collapse of the fork and the formation of a double-strand break.[3]
-
Replication-independent breaks: Ciprofloxacin can also induce double-strand breaks in the absence of active DNA replication.[3]
The accumulation of these breaks triggers the SOS response, a DNA damage repair system in bacteria. However, overwhelming DNA damage ultimately leads to programmed cell death.
Quantitative Data on Ciprofloxacin Inhibition
The inhibitory activity of ciprofloxacin against DNA gyrase and its antibacterial efficacy can be quantified using various metrics.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 (DNA Gyrase Supercoiling) | Escherichia coli | 0.6 µM | [5] |
| Staphylococcus aureus | 61.7 µM | [3] | |
| Ciprofloxacin-resistant E. coli | 10.71 µM | [8] | |
| MIC (Minimum Inhibitory Concentration) | Staphylococcus aureus 452 | 0.6 µg/ml | [4] |
| Escherichia coli 11775 (I) | 0.013 µg/ml | [4] | |
| Escherichia coli 204 (II) | 0.08 µg/ml | [4] | |
| Pseudomonas aeruginosa 48 | 0.15 µg/ml | [4] | |
| Ciprofloxacin-resistant S. aureus | 0.076 µM - 0.14 µM |
Visualizing the Mechanism and Workflows
Signaling Pathway of Ciprofloxacin Action
Caption: Ciprofloxacin's mechanism of action on DNA gyrase.
Experimental Workflow for DNA Gyrase Supercoiling Assay
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Experimental Workflow for DNA Cleavage Assay
Caption: Workflow for a DNA gyrase cleavage assay.
Detailed Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Enzyme: Purified E. coli or S. aureus DNA gyrase.
-
DNA Substrate: Relaxed pBR322 plasmid DNA.
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Stop Buffer/Loading Dye (GSTEB): 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.
-
Ciprofloxacin: Stock solution in DMSO.
-
Agarose Gel: 1% in TAE or TBE buffer.
-
Staining Solution: Ethidium bromide (1 µg/mL) in water.
Procedure:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into pre-chilled microcentrifuge tubes.
-
Add varying concentrations of ciprofloxacin (or DMSO as a vehicle control) to the respective tubes.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube. The final reaction volume is typically 20-30 µL.
-
Incubate the reactions at 37°C for 30-60 minutes.[4]
-
Terminate the reaction by adding stop buffer/loading dye.
-
Extract the DNA by adding an equal volume of chloroform:isoamyl alcohol (24:1), vortexing briefly, and centrifuging.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.
DNA Gyrase Cleavage Assay
This assay is designed to detect the formation of the gyrase-DNA cleavage complex stabilized by compounds like ciprofloxacin.
Materials:
-
Enzyme: Purified E. coli or S. aureus DNA gyrase.
-
DNA Substrate: Supercoiled pBR322 plasmid DNA.
-
5X Cleavage Assay Buffer: Composition is often similar to the supercoiling buffer but typically lacks ATP. For S. aureus gyrase, a buffer containing 200 mM HEPES-KOH (pH 7.6), 50 mM magnesium acetate, 50 mM DTT, 2.5 M potassium glutamate, and 250 µg/mL albumin can be used.
-
Ciprofloxacin: Stock solution in DMSO.
-
SDS Solution: 2% (w/v).
-
Proteinase K: 10 mg/mL.
-
Stop Buffer/Loading Dye.
-
Agarose Gel: 1% in TAE or TBE buffer.
-
Staining Solution: Ethidium bromide (1 µg/mL).
Procedure:
-
On ice, set up a reaction mixture containing the 5X cleavage assay buffer, supercoiled pBR322 DNA, and water.
-
Aliquot the mixture into microcentrifuge tubes.
-
Add ciprofloxacin or DMSO control to the tubes.
-
Add DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 30 minutes to allow the formation of the cleavage complex.[1]
-
Add 2% SDS to trap the covalent enzyme-DNA complex, followed by proteinase K to digest the gyrase.[1]
-
Incubate at 37°C for an additional 30 minutes.[1]
-
Stop the reaction by adding stop buffer/loading dye.
-
Analyze the samples by agarose gel electrophoresis. The presence of a linearized plasmid band indicates the stabilization of the cleavage complex by ciprofloxacin.
Conclusion
This compound's potent antibacterial activity is a direct consequence of its ability to specifically target and inhibit bacterial DNA gyrase. By stabilizing the enzyme-DNA cleavage complex, ciprofloxacin introduces lethal double-strand breaks into the bacterial chromosome, effectively halting essential cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers engaged in the study of fluoroquinolone mechanisms and the development of novel antibacterial agents. A thorough understanding of these molecular interactions and experimental methodologies is paramount for overcoming the challenges of antibiotic resistance and advancing the field of infectious disease treatment.
References
- 1. inspiralis.com [inspiralis.com]
- 2. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profoldin.com [profoldin.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bacterial DNA gyrase assay kits [profoldin.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Ciprofloxacin Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofloxacin, a second-generation fluoroquinolone antibiotic, is a synthetic broad-spectrum antimicrobial agent. This technical guide provides an in-depth overview of the antibacterial spectrum of its lactate salt, ciprofloxacin lactate. The document elucidates the mechanism of action, presents quantitative susceptibility data for a range of clinically relevant bacteria, details standardized experimental protocols for susceptibility testing, and provides visual representations of its molecular mechanism and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
This compound is a widely utilized fluoroquinolone antibiotic valued for its broad-spectrum activity against a variety of bacterial pathogens.[1] Its potent bactericidal effect is crucial in treating a wide array of infections, including those of the urinary tract, respiratory system, skin, and bones.[1][2] Understanding the specific antibacterial spectrum and the underlying mechanisms of action is paramount for its effective and appropriate use, particularly in an era of increasing antimicrobial resistance.
Mechanism of Action
The bactericidal action of ciprofloxacin is a result of its inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3]
-
In Gram-negative bacteria , DNA gyrase is the primary target. Ciprofloxacin binds to the enzyme-DNA complex, trapping the gyrase and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[5]
-
In Gram-positive bacteria , topoisomerase IV is often the primary target. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents this decatenation process, leading to a disruption of cell division and subsequent cell death.[4][6]
The selective toxicity of ciprofloxacin towards bacteria is due to the structural differences between bacterial and human topoisomerases.[1]
Below is a diagram illustrating the signaling pathway of ciprofloxacin's mechanism of action.
Antibacterial Spectrum
Ciprofloxacin exhibits a broad spectrum of activity, encompassing a wide range of Gram-negative and Gram-positive bacteria.
Gram-Negative Bacteria
Ciprofloxacin is particularly potent against many Gram-negative bacteria.[7] This includes members of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, as well as other significant pathogens like Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria gonorrhoeae.[8][9]
Gram-Positive Bacteria
The activity of ciprofloxacin against Gram-positive bacteria is more moderate compared to its effects on Gram-negative organisms.[6] It is active against methicillin-sensitive Staphylococcus aureus (MSSA).[6] Its activity against streptococci, including Streptococcus pneumoniae, is limited, and it is not recommended for treating infections caused by these organisms.[10]
Atypical Bacteria
Ciprofloxacin has demonstrated activity against some atypical pathogens, notably Legionella pneumophila.[8] However, it does not provide reliable coverage for other important atypical respiratory pathogens such as Mycoplasma pneumoniae and Chlamydophila pneumoniae.[8]
Anaerobic Bacteria
The activity of ciprofloxacin against most anaerobic bacteria is limited.[6] Many clinically important anaerobes, such as Bacteroides fragilis and Clostridium difficile, are resistant.[6][11]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of ciprofloxacin against a range of bacterial species, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of Ciprofloxacin Against Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.015 - 0.06 | 0.12 - 1 |
| Klebsiella pneumoniae | 0.06 - 0.25 | 0.5 - 4 |
| Pseudomonas aeruginosa | 0.25 - 0.5 | 2 - 8 |
| Haemophilus influenzae | ≤0.015 - 0.03 | ≤0.015 - 0.06 |
| Neisseria gonorrhoeae | 0.008 - 0.06 | 0.06 - >32 |
| Salmonella typhi | 0.03 - 0.06 | 0.12 - 0.25 |
Table 2: In Vitro Activity of Ciprofloxacin Against Gram-Positive Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 0.25 - 0.5 | 0.5 - 1 |
| Streptococcus pneumoniae | 1 | 2 |
| Enterococcus faecalis | 0.5 - 1 | 2 - 4 |
Note: MIC values can vary depending on the geographic location and the source of the isolates. The data presented here are for illustrative purposes and are compiled from various sources.
Experimental Protocols for Susceptibility Testing
The determination of MIC values is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are broth microdilution and agar dilution.[2]
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9]
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is read as the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria.[9]
Below is a workflow diagram for a typical antimicrobial susceptibility test.
Conclusion
This compound remains a valuable antibiotic with a potent and broad antibacterial spectrum, particularly against Gram-negative pathogens. Its mechanism of action, targeting essential bacterial DNA replication enzymes, provides a robust bactericidal effect. However, the emergence of resistance necessitates its judicious use, guided by accurate susceptibility testing. The standardized protocols outlined in this guide are essential for obtaining reliable MIC data to inform clinical decisions and for ongoing surveillance of resistance patterns. This technical guide serves as a foundational resource for the scientific community engaged in the study and development of antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 5. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ciprofloxacin Lactate chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Ciprofloxacin Lactate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties and stability of this compound, a widely used second-generation fluoroquinolone antibiotic. The information is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).
Core Chemical Properties
This compound is the lactate salt of Ciprofloxacin, a broad-spectrum antibiotic effective against a wide variety of bacterial infections.[1] The addition of lactic acid can influence its solubility and stability, which are critical parameters in pharmaceutical formulations.[1]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄FN₃O₆ | [2][3][4][5] |
| Molecular Weight | 421.43 g/mol | [2][3][4][5] |
| Appearance | Slightly yellow or white-like crystalline powder | [2][6] |
| Taste & Odor | Almost odorless, bitter taste | [2] |
| Melting Point | 255-257°C | [2][3] |
| Solubility | Freely soluble in water; slightly soluble in methanol; insoluble in ethanol. | [2][6] |
| Topological Polar Surface Area | 130 Ų | [5] |
| Hydrogen Bond Donor Count | 4 | [5] |
| Hydrogen Bond Acceptor Count | 10 | [5] |
Mechanism of Action
Ciprofloxacin's antibacterial activity stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[7] By forming a stable complex with these enzymes and the bacterial DNA, ciprofloxacin blocks these processes, leading to breaks in the DNA and ultimately, bacterial cell death.[7]
Caption: Mechanism of action of Ciprofloxacin.
Stability Profile
The stability of this compound is a critical attribute for ensuring its therapeutic efficacy and safety. Degradation can be induced by several factors, including pH, light, and temperature.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. This compound has been shown to degrade under various stress conditions.
| Stress Condition | Observation |
| Acidic | Degradation observed when treated with 1 N HCl at 60°C.[8] |
| Alkaline | Degradation observed when treated with 1 N NaOH at 60°C.[8] |
| Oxidative | Degradation observed when treated with 5% hydrogen peroxide at 60°C.[8] |
| Photolytic | Degradation observed upon exposure to UV and white fluorescent light.[8][9] |
| Thermal | Degradation observed upon exposure to heat (60°C).[8] |
Degradation Pathways
The degradation of the ciprofloxacin molecule can occur at several functional groups. The primary identified mechanisms include reactions at the piperazine ring, oxidation of the quinolone moiety, and decarboxylation.
Caption: Potential degradation pathways for Ciprofloxacin.
Compatibility
This compound solution (2 mg/mL) has been found to be physically and chemically incompatible with heparin, furosemide, and teicoplanin during simulated Y-site injection.[10]
Experimental Protocols
A validated stability-indicating analytical method is crucial for the quality control of this compound.
Stability-Indicating RP-UPLC Method
This section details a Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method developed for the determination of this compound and its related substances.[8]
Objective: To separate and quantify this compound from its potential degradation products and process-related impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | ACQUITY UPLC BEH C18 (100x2.1mm, 1.8µm) |
| Mobile Phase | 0.025M Orthophosphoric acid (pH adjusted to 3.0 with TEA) and Acetonitrile (87:13 v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 30°C |
| Detector | PDA Detector |
| Wavelength | 278 nm |
| Runtime | 5 minutes |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to achieve a known concentration.
-
Sample Solution: Accurately weigh about 0.5 mg of the ciprofloxacin drug substance, transfer to a 10 mL volumetric flask, add 5 mL of diluent, and sonicate for 10 minutes to dissolve.[8] Make up to volume with the diluent.
Forced Degradation Protocol:
-
Acid Degradation: Treat the sample with 1 N HCl at 60°C for specified time intervals (e.g., 3, 6, 12, 24 hours).[8] Neutralize before injection.
-
Base Degradation: Treat the sample with 1 N NaOH at 60°C for specified time intervals.[8] Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 5% H₂O₂ at 60°C for 3 hours.[8]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C) for 24 hours.[8]
-
Photolytic Degradation: Expose the sample to UV light and white fluorescent light (1.2 million lux hours followed by 200 Watt hours).[8]
Caption: Workflow for stability-indicating UPLC analysis.
References
- 1. What is this compound - Properties & Specifications [eleph-citrics.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 97867-33-9 [chemicalbook.com]
- 4. This compound | C20H24FN3O6 | CID 149514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Monographie - this compound - Stabilis 4.0 [stabilis.org]
- 10. Physical and chemical compatibility of intravenous ciprofloxacin with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Ciprofloxacin Lactate Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of ciprofloxacin lactate against a range of gram-positive bacteria. Ciprofloxacin, a second-generation fluoroquinolone antibiotic, is a critical tool in combating bacterial infections. This document synthesizes key data on its mechanism of action, antimicrobial susceptibility, and the standardized methodologies used for its evaluation.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential enzymes involved in bacterial DNA replication.[1][2] In gram-positive bacteria, the primary target is Topoisomerase IV .[1] This enzyme is crucial for the decatenation of interlinked daughter DNA strands following replication, a vital step for cell division.[1] By binding to Topoisomerase IV, ciprofloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[3][4] While DNA gyrase is the primary target in gram-negative bacteria, it is a secondary target in most gram-positive organisms.[1]
The following diagram illustrates the signaling pathway of ciprofloxacin's action in gram-positive bacteria:
Quantitative In Vitro Efficacy Data
The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for ciprofloxacin against various gram-positive bacteria, compiled from multiple studies. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
Table 1: MIC of Ciprofloxacin against Staphylococcus species
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.12 - 1.0 | 0.25 | 0.5 | |
| Staphylococcus aureus (Methicillin-Resistant) | 0.25 - >128 | 1 | >32 | Higher resistance rates observed. |
| Staphylococcus epidermidis | 0.25 - 8 | 0.5 | 4 |
Table 2: MIC of Ciprofloxacin against Streptococcus species
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Streptococcus pneumoniae | 0.5 - 8 | 1 | 2 | Activity is considered moderate.[1] |
| Streptococcus pyogenes (Group A) | 0.25 - 2 | 0.5 | 1 | |
| Streptococcus agalactiae (Group B) | 0.25 - 4 | 1 | 2 |
Table 3: MIC of Ciprofloxacin against Enterococcus species
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Enterococcus faecalis | 0.5 - 8 | 1 | 4 | Intrinsic resistance is common. |
| Enterococcus faecium | 1 - 32 | 4 | 16 | Often exhibits higher resistance levels than E. faecalis. |
Table 4: MIC of Ciprofloxacin against Listeria monocytogenes
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Listeria monocytogenes | 0.5 - 4 | 1 | 2 | Generally considered susceptible.[3][5] |
Experimental Protocols
The determination of in vitro efficacy of this compound relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these procedures.[6]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[7][8]
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial twofold dilutions of this compound in a suitable broth medium. Following incubation, the lowest concentration of the antibiotic that completely inhibits visible bacterial growth is determined as the MIC.[9]
Detailed Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then further diluted in CAMHB to a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.[10]
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted this compound, is inoculated with 100 µL of the standardized bacterial suspension. The plate is then incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[9]
The following diagram outlines the experimental workflow for the broth microdilution method:
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.[11]
Principle: A standardized bacterial inoculum is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of ciprofloxacin is then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of inhibition of bacterial growth around the disk is measured and correlated with the MIC to determine susceptibility.[11]
Detailed Methodology:
-
Inoculum Preparation: A bacterial suspension is prepared to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.[12]
-
Disk Application: A ciprofloxacin disk (typically 5 µg) is aseptically applied to the center of the inoculated agar plate and pressed gently to ensure complete contact.[11]
-
Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The diameter of the zone of complete inhibition of growth around the disk is measured in millimeters. This zone diameter is then compared to established breakpoint criteria from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.[11]
Resistance Mechanisms in Gram-Positive Bacteria
The development of resistance to ciprofloxacin in gram-positive bacteria is a significant clinical concern. The primary mechanisms of resistance include:
-
Target Site Mutations: Alterations in the genes encoding the subunits of Topoisomerase IV (gyrA and parC) reduce the binding affinity of ciprofloxacin to its target.[11]
-
Active Efflux: Overexpression of efflux pumps, such as NorA in Staphylococcus aureus, can actively transport ciprofloxacin out of the bacterial cell, reducing its intracellular concentration.[11]
Understanding these resistance mechanisms is crucial for the development of new therapeutic strategies and for the responsible use of existing fluoroquinolones.
This technical guide provides a foundational understanding of the in vitro efficacy of this compound against gram-positive bacteria. For further detailed information, researchers are encouraged to consult the referenced CLSI and EUCAST documentation and the primary literature.
References
- 1. This compound | 97867-33-9 | Benchchem [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Listeria monocytogenes Strains Selected on Ciprofloxacin or the Disinfectant Benzalkonium Chloride Exhibit Reduced Susceptibility to Ciprofloxacin, Gentamicin, Benzalkonium Chloride, and Other Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Listeria monocytogenes Isolates from Meat Products and Processing Environment in Poland Are Sensitive to Commonly Used Antibiotics, with Rare Cases of Reduced Sensitivity to Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nih.org.pk [nih.org.pk]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 11. nicd.ac.za [nicd.ac.za]
- 12. himedialabs.com [himedialabs.com]
In Vitro Efficacy of Ciprofloxacin Lactate Against Gram-Negative Bacteria: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciprofloxacin, a second-generation fluoroquinolone antibiotic, is a critical therapeutic agent in the management of a wide array of bacterial infections.[1] Its lactate salt, ciprofloxacin lactate, offers a formulation suitable for parenteral administration, ensuring rapid bioavailability for treating severe infections.[2] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against a panel of clinically significant gram-negative bacteria. The document delves into its mechanism of action, quantitative susceptibility data, and detailed experimental protocols for assessing its antibacterial activity.
Mechanism of Action
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] In gram-negative bacteria, DNA gyrase is the primary target.[3] This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication, transcription, and repair.[1] Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme on the DNA and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[3][4] The secondary target, topoisomerase IV, is involved in the separation of replicated chromosomal DNA into daughter cells during cell division.[1] Inhibition of this enzyme further disrupts bacterial replication.
The specificity of ciprofloxacin for bacterial topoisomerases over their mammalian counterparts ensures a high therapeutic index.[5]
Signaling Pathway of Ciprofloxacin's Action
The primary signaling cascade initiated by ciprofloxacin is the bacterial SOS response, a global response to DNA damage. The accumulation of single-stranded DNA resulting from stalled replication forks and double-strand breaks activates the RecA protein. Activated RecA facilitates the autocatalytic cleavage of the LexA repressor, leading to the derepression of numerous genes involved in DNA repair, cell division arrest, and, in some cases, mutagenesis.
Below is a diagrammatic representation of the mechanism of action of ciprofloxacin.
Quantitative In Vitro Efficacy Data
The in vitro activity of ciprofloxacin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. The following tables summarize the susceptibility of various gram-negative bacteria to ciprofloxacin.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Gram-Negative Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 0.12 | 0.50 | ≤0.02 - >1 | [6][7][8] |
| Escherichia coli | 0.03 | 0.13 | ≤0.02 - >512 | [7][9] |
| Klebsiella pneumoniae | - | 0.10 | - | [7] |
| Salmonella Typhi | - | <0.015 - 0.125 | - | [8] |
| Enterobacter cloacae | - | - | - | [10] |
| Fermentative Gram-Negative Bacteria | - | - | ≤0.02 - 1.56 | [11] |
| Non-fermentative Bacilli | - | ≤1.56 | - | [11] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Zone of Inhibition Data
The disk diffusion method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility. The diameter of the zone of growth inhibition around an antibiotic-impregnated disk is measured.
| Gram-Negative Bacterium | Disk Content (µg) | Zone Diameter Interpretation (mm) | Reference(s) |
| General Gram-Negative Bacilli | 5 | Susceptible: ≥21, Intermediate: 16-20, Resistant: ≤15 | [12][13] |
| Salmonella species | 5 | - | [14] |
Experimental Protocols
Accurate and reproducible determination of in vitro efficacy is paramount. The following sections provide detailed protocols for the most common methods used to assess the susceptibility of gram-negative bacteria to this compound.
Broth Microdilution Method for MIC Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[15]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Ciprofloxacin Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL, and the concentrations should span the expected MIC range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of the diluted inoculum to each well containing 50 µL of the ciprofloxacin dilution, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]
-
Interpretation: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism.[15] This can be determined by visual inspection or with a microplate reader.
Agar Disk Diffusion (Kirby-Bauer) Method
This method is a widely used qualitative test for antimicrobial susceptibility.[18]
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Ciprofloxacin disks (5 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.
-
Inoculation of MHA Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab firmly against the inside of the tube above the fluid level to remove excess liquid.[19] Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees after each streaking.[19]
-
Application of Ciprofloxacin Disks: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[19] Aseptically apply a 5 µg ciprofloxacin disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints (see Table in section 3.2).[12]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Conclusion
This compound demonstrates potent in vitro activity against a broad spectrum of gram-negative bacteria. Its established mechanism of action, targeting essential bacterial DNA replication enzymes, provides a robust basis for its bactericidal effects. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals engaged in the study of antimicrobial agents. Adherence to standardized methodologies is crucial for obtaining accurate and comparable data on the efficacy of ciprofloxacin and other antimicrobials. Continued surveillance of susceptibility patterns is essential to guide clinical use and mitigate the emergence of resistance.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activities of ciprofloxacin and ceftazidime against Klebsiella pneumoniae in vitro and in experimental pneumonia in leukopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The in vitro activity of ciprofloxacin against clinically-isolated strains of Pseudomonas aeruginosa and comparison with some other antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro susceptibility of nosocomial gram-negative bloodstream pathogens to quinolones and other antibiotics--a statistical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. In vitro activity of ciprofloxacin against aminoglycoside-sensitive and -resistant gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Efficacy Evaluation of Leading Brands of Ciprofloxacin Tablets Found in Bishoftu City Against Salmonella Isolates, Central Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. microxpress.in [microxpress.in]
- 17. goldbio.com [goldbio.com]
- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. asm.org [asm.org]
Ciprofloxacin Lactate: A Deep Dive into its Molecular Structure and Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin lactate, a salt form of the second-generation fluoroquinolone ciprofloxacin, is a broad-spectrum antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its development was a crucial step in improving the aqueous solubility of ciprofloxacin, facilitating its intravenous administration in clinical settings. The core chemical structure of ciprofloxacin, featuring a cyclopropyl group at the N-1 position and a fluorine atom at the C-6 position, is a key determinant of its high efficacy.[1] This guide provides a comprehensive technical overview of the molecular structure-activity relationship (SAR) of this compound, its mechanism of action, quantitative activity data, and detailed experimental protocols for its evaluation.
Molecular Structure
The chemical formula for this compound is C17H18FN3O3 · C3H6O3, with a molecular weight of 421.42 g/mol .[4] The molecule consists of the active ciprofloxacin base and a lactate salt. The IUPAC name is 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid; 2-hydroxypropanoic acid.[5]
The fundamental structure of ciprofloxacin is a quinolone ring system. Key structural features that dictate its antibacterial activity include:
-
N-1 Cyclopropyl Group: This group is critical for its high activity.[1]
-
C-6 Fluorine Atom: The introduction of a fluorine atom significantly broadened the spectrum of activity compared to first-generation quinolones like nalidixic acid.[1]
-
C-7 Piperazine Ring: This substituent enhances the drug's activity against Pseudomonas aeruginosa and other Gram-negative bacteria.
-
C-3 Carboxylic Acid and C-4 Carbonyl Group: These are essential for binding to the target enzymes, DNA gyrase and topoisomerase IV.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][6][7] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[2][6][7]
The drug enters bacterial cells through passive diffusion and porin channels in the outer membrane of Gram-negative bacteria.[6] Once inside, ciprofloxacin binds to the enzyme-DNA complex, forming a stable ternary complex.[1][6] This complex traps the enzyme, leading to a halt in the movement of the DNA replication fork and the accumulation of double-stranded DNA breaks, which ultimately results in bacterial cell death.[1][6]
Interestingly, the primary target of ciprofloxacin differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the main target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[1] Ciprofloxacin has been shown to bind to bacterial DNA gyrase with an affinity that is 100 times greater than its affinity for mammalian DNA gyrase, which contributes to its selective toxicity.[8]
References
- 1. This compound | 97867-33-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. KEGG DRUG: this compound [kegg.jp]
- 5. This compound | C20H24FN3O6 | CID 149514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
The Pharmacokinetic and Pharmacodynamic Landscape of Ciprofloxacin Lactate in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ciprofloxacin lactate in various animal models. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used in both human and veterinary medicine. Understanding its behavior in preclinical models is crucial for optimizing dosing regimens, predicting efficacy, and ensuring safety. This document summarizes key quantitative data, details experimental methodologies, and visualizes the fundamental mechanism of action to serve as a valuable resource for researchers and drug development professionals.
Introduction
Ciprofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] This mechanism of action is effective against a wide range of Gram-negative and some Gram-positive bacteria.[3] The lactate salt of ciprofloxacin is a commonly used formulation for intravenous administration. Preclinical studies in animal models are fundamental to establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationships that underpin successful clinical outcomes. This guide synthesizes data from various studies in animal models to provide a detailed reference on the disposition and antimicrobial activity of this compound.
Pharmacokinetics of this compound
The pharmacokinetic profile of ciprofloxacin has been characterized in several animal species. The following tables summarize key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration of this compound. It is important to note that in many veterinary studies, enrofloxacin is administered, which is then metabolized to ciprofloxacin; data from such studies are also included and specified.
Intravenous Administration
Intravenous administration of this compound provides 100% bioavailability and serves as a baseline for comparison with other routes.
| Animal Model | Dose (mg/kg) | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/kg/h) | AUC (µg·h/mL) | Cmax (µg/mL) |
| Goat | 4 | 1.63 | 2.01 | 0.98 | 5.75 | 4.47 |
| Goat (Lactating) | 5 | 2.78 | 2.14 | 0.88 | - | - |
| Dog | 10 | 3.7 | 2.39 | 0.59 | - | - |
| Rabbit | 10 | 1.81 | 3.65 | 1.38 | - | - |
| Rabbit (Pasteurella multocida infected) | 20 | 0.82 | 0.56 | 0.36 | - | - |
| Sheep | 7.5 | 1.2 | - | - | - | - |
| Calves | - | 2.5 | - | - | - | - |
Data compiled from various sources.[4][5][6][7][8][9]
Oral Administration
The oral bioavailability of ciprofloxacin can be variable among species.
| Animal Model | Dose (mg/kg) | Half-life (t½) (hours) | Tmax (hours) | Cmax (µg/mL) | Bioavailability (%) |
| Dog | ~23 | 2.6 | - | 4.4 | 58.4 |
| Dog (Clinical Patients) | ~23.5 | 4.35 | - | 1.9 | - |
| Rabbit (Non-pregnant) | 10 | 2.26 | 1.00 | 0.12 | 5.95 |
| Rabbit (Pregnant) | 10 | 3.09 | 0.97 | 0.08 | 4.97 |
| Rabbit (Lactating) | 10 | 2.77 | 1.06 | 0.08 | 4.91 |
| Calves | - | - | 2-3 | - | 53 |
| Pigs | - | - | 2-3 | - | 37.3 |
Data compiled from various sources.[3][7][10][11]
Intramuscular Administration in Ruminants
| Animal Model | Dose (mg/kg) | Half-life (t½) (hours) | Tmax (hours) | Cmax (µg/mL) | Bioavailability (%) |
| Buffalo | 5 | 3.05 | - | - | - |
| Cow | 5 | 3.25 | - | - | - |
| Sheep | 5 | 2.93 | - | - | - |
| Goat | 5 | 2.62 | 1.0 | 1.92 | 95.9 |
Data compiled from various sources.[6]
Pharmacodynamics of this compound
The efficacy of ciprofloxacin is primarily linked to the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[7]
Minimum Inhibitory Concentrations (MICs)
The susceptibility of various veterinary pathogens to ciprofloxacin is a critical determinant of its clinical utility.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.015 | 0.06 |
| Staphylococcus pseudintermedius | 0.12 | 0.5 |
| Pseudomonas aeruginosa | 0.25 | 2 |
| Pasteurella multocida | ≤0.015 | 0.03 |
| Salmonella spp. | 0.015 | 0.06 |
| Coagulase-negative staphylococci (from goats) | 0.5 (Tentative Epidemiological Cutoff) | - |
MIC data is compiled from various sources and can vary based on geographic location and isolate source.[7][12][13] The Clinical and Laboratory Standards Institute (CLSI) has established veterinary-specific breakpoints for fluoroquinolones like enrofloxacin and marbofloxacin in dogs, which can provide guidance for interpreting ciprofloxacin susceptibility.[12][14][15] For dogs, revised CLSI breakpoints for enrofloxacin are as low as ≤ 0.06 µg/mL for susceptible isolates at a 5 mg/kg dose.[12][15]
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. Ciprofloxacin exhibits a significant PAE against many pathogens.
| Animal Model/System | Pathogen | PAE Duration (hours) |
| In vitro (Mueller-Hinton Broth) | Gram-negative bacilli | 3 - 4 |
| In vitro (Mueller-Hinton Broth) | Staphylococcus aureus | 1.9 |
| In vitro (Urine) | E. coli, S. marcescens, P. aeruginosa, K. pneumoniae | 2 - 6 |
| In vivo (Rabbit Meningitis Model) | Escherichia coli | ~2 |
| Goat (Inferred from PK/PD modeling) | Gram-negative and Gram-positive bacteria | 4 - 8 |
Data compiled from various sources.[1][4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of preclinical studies. The following outlines common experimental procedures for assessing the pharmacokinetics of this compound in animal models.
Animal Models
-
Species: Common laboratory animals include rats (Sprague-Dawley, Wistar), rabbits (New Zealand White), dogs (Beagle), and mice (BALB/c).[7][16][17] Larger animal models such as goats and sheep are used for veterinary-specific studies.[4][5]
-
Health Status: Animals are typically healthy and acclimatized to the laboratory environment before the study. For specific studies, infection models are established, for example, by inducing pneumonia or meningitis.[18]
-
Housing and Diet: Animals are housed in controlled environments with standardized diet and access to water ad libitum. Fasting is often required before oral drug administration.
Drug Administration
-
Formulation: this compound is typically dissolved in a sterile vehicle such as 5% dextrose solution for intravenous infusion or saline for other routes.
-
Intravenous (IV): Administered as a bolus injection or a short infusion, typically into a major vein (e.g., cephalic or saphenous vein in dogs, marginal ear vein in rabbits).
-
Oral (PO): Administered via gavage for rodents and rabbits, or as tablets for larger animals like dogs.
-
Intramuscular (IM): Injected into a major muscle mass.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from an indwelling catheter or via direct venipuncture. Plasma or serum is separated by centrifugation and stored frozen until analysis.
-
Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (e.g., lung, liver, kidney, muscle) are collected to determine drug concentrations.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying ciprofloxacin concentrations in biological matrices.
Pharmacokinetic and Pharmacodynamic Analysis
-
Pharmacokinetic Modeling: Plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key PK parameters.
-
Pharmacodynamic Evaluation: The MIC of ciprofloxacin against relevant pathogens is determined using standard broth microdilution or agar dilution methods. The PAE is assessed by exposing bacteria to the drug for a short period, removing the drug, and then monitoring the time it takes for the bacteria to resume logarithmic growth.
-
PK/PD Integration: The relationship between drug exposure (PK) and antimicrobial effect (PD) is evaluated, often by calculating the AUC/MIC ratio, to predict the likelihood of therapeutic success.[7]
Visualizations
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism by which ciprofloxacin inhibits bacterial DNA replication.
Caption: Mechanism of action of Ciprofloxacin.
Experimental Workflow for Pharmacokinetic Study
This diagram outlines a typical workflow for a pharmacokinetic study in an animal model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. wormsandgermsblog.com [wormsandgermsblog.com]
- 3. Ciprofloxacin [Companion Animal] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 4. Disposition kinetics and urinary excretion of ciprofloxacin in goats following single intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-antibiotic suppressive effect of ciprofloxacin against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Ciprofloxacin Pharmacokinetics in Clinical Canine Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Efficacies of Oral Levofloxacin and Oral Ciprofloxacin in a Rabbit Model of a Staphylococcal Abscess - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of oral ciprofloxacin on the structure and functions of rat gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Comparison of pharmacodynamic and pharmacokinetic indices of efficacy for 5 fluoroquinolones toward pathogens of dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. longdom.org [longdom.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Efficacy of ciprofloxacin in animal models of infection: endocarditis, meningitis, and pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciprofloxacin Lactate: A Technical Guide to the Inhibition of Bacterial Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism, quantitative inhibitory data, and relevant experimental protocols concerning ciprofloxacin lactate's role as a potent inhibitor of bacterial topoisomerase IV. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is critical in treating a wide array of bacterial infections.[1] Its efficacy is largely due to its ability to disrupt bacterial DNA replication by targeting essential type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[2][3] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is the main target in many Gram-positive species, making this interaction a key area of study for antimicrobial drug development.[4][5]
Core Mechanism of Action: Stabilizing the Cleavage Complex
Bacterial topoisomerase IV is a crucial enzyme responsible for the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[2] This process is essential for proper chromosome segregation into daughter cells during cell division.[6] Topoisomerase IV performs this function by creating a transient double-strand break in one DNA duplex, passing another duplex through the break, and then resealing the break.[7]
This compound exerts its bactericidal effect by interrupting this catalytic cycle.[6] The drug does not bind to the enzyme or DNA alone but specifically targets the enzyme-DNA complex.[6][7] It intercalates into the DNA at the site of the double-strand break and forms a stable, ternary ciprofloxacin-topoisomerase IV-DNA complex.[2][7] This complex traps the enzyme in its "cleavage complex" state, where the DNA is broken and covalently attached to the enzyme.[8][9] By acting as a "molecular doorstop," the drug physically obstructs the enzyme-mediated DNA ligation step.[8]
The accumulation of these stabilized cleavage complexes creates physical roadblocks that halt the progression of DNA replication forks and transcription machinery.[8] This disruption leads to the generation of lethal double-stranded DNA breaks, which triggers a cascade of events culminating in bacterial cell death.[4][10]
Quantitative Data on Inhibitory Activity
The potency of this compound is quantified by its ability to inhibit the catalytic activity of topoisomerase IV (measured as IC₅₀) and its effectiveness in preventing bacterial growth (measured as Minimum Inhibitory Concentration, MIC).
Table 1: In Vitro Inhibitory Activity of Ciprofloxacin against Bacterial Topoisomerase IV
| Bacterial Species | Enzyme | Assay Type | IC₅₀ (µM) | CC₅₀ (µM)¹ | Reference |
| Neisseria gonorrhoeae | Topoisomerase IV | Decatenation | 13.7 | 7.4 | [11] |
| Staphylococcus aureus | Topoisomerase IV | Cleavage Complex Formation | 2.5 - 5.0 | 2.5 - 5.0 | [12] |
| Streptococcus pneumoniae | Topoisomerase IV | Decatenation | ~20 | - | [13] |
¹CC₅₀ (50% cleavage concentration) is the drug concentration that stimulates DNA cleavage to 50% of the maximum level.
Table 2: Minimum Inhibitory Concentrations (MICs) of Ciprofloxacin
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
| Bacterial Species | Type | MIC₅₀ (mg/L or µg/mL) | MIC₉₀ (mg/L or µg/mL) | Reference |
| Staphylococcus aureus | Gram-Positive | 0.32 | 0.59 | [14] |
| Streptococcus faecalis | Gram-Positive | 0.25 - 1.0 | 1.0 - 8.0 | [14] |
| Streptococcus pneumoniae | Gram-Positive | - (Range: 0.5 - 4.0) | - (Range: 0.5 - 4.0) | [14] |
| Yersinia pestis | Gram-Negative | - | 0.03 | |
| Bacillus anthracis | Gram-Positive | - | 0.12 | [15] |
| Escherichia coli (Strain 1) | Gram-Negative | 0.013 | - | |
| Escherichia coli (Strain 2) | Gram-Negative | 0.08 | - | [4] |
| Pseudomonas aeruginosa | Gram-Negative | 0.15 | - | [4] |
Experimental Protocols
Detailed and standardized protocols are essential for evaluating the efficacy of topoisomerase inhibitors. Below are methodologies for key assays.
Protocol 1: Topoisomerase IV DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA), a network of interlocked DNA circles.
1. Principle: Active topoisomerase IV separates the interlocked kDNA into individual, relaxed circular DNA monomers. Inhibitors prevent this separation. The different DNA forms (catenated, open circular, relaxed) are then separated by agarose gel electrophoresis.
2. Reagents and Materials:
-
Purified bacterial topoisomerase IV (holoenzyme composed of ParC and ParE subunits).[12]
-
Kinetoplast DNA (kDNA) substrate.
-
This compound stock solution (dissolved in sterile water or appropriate solvent).
-
Assay Buffer (e.g., 75 mM Tris-HCl pH 7.5, 7.5 mM MgCl₂, 7.5 mM DTT, 2 mM ATP, 250 mM potassium glutamate).[12]
-
Stop Solution/Loading Dye (e.g., containing SDS, proteinase K, and bromophenol blue).
-
Agarose, TAE or TBE buffer, ethidium bromide (or a safer alternative like SYBR Safe).
-
Gel electrophoresis system and imaging equipment.
3. Procedure:
-
Enzyme Reconstitution: If subunits are separate, preincubate ParC and ParE subunits on ice for at least 30 minutes to form the holoenzyme.[12]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (e.g., 20 µL total volume) containing the assay buffer, kDNA substrate (e.g., 0.5 µg), and varying concentrations of this compound.[12]
-
Initiation: Add topoisomerase IV to the reaction mixture to start the reaction. Include a "no enzyme" control and a "no drug" (positive) control.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 30 minutes).[12]
-
Termination: Stop the reaction by adding the Stop Solution/Loading Dye. This typically contains a detergent (SDS) to denature the enzyme and a protease (proteinase K) to digest it, releasing the DNA.
-
Analysis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the DNA species.
-
Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Catenated kDNA remains in the well, while decatenated products migrate into the gel as open-circular or relaxed monomers.
4. Data Analysis: Quantify the intensity of the bands corresponding to the decatenated DNA products. Plot the percentage of inhibition against the logarithm of the ciprofloxacin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
1. Principle: A standardized suspension of bacteria is exposed to serial dilutions of ciprofloxacin in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is recorded to determine the MIC.[16]
2. Reagents and Materials:
-
Bacterial isolate for testing (e.g., S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[17][18]
3. Procedure:
-
Prepare Ciprofloxacin Dilutions: Create a two-fold serial dilution of ciprofloxacin in MHB directly in the 96-well plate. For example, add 50 µL of MHB to wells 2-12. Add 100 µL of the starting ciprofloxacin concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 serves as a growth control (no drug).
-
Prepare Inoculum: Grow the bacterial strain overnight. Dilute the culture to match a 0.5 McFarland standard. Further dilute this suspension in MHB according to standard guidelines (e.g., CLSI).
-
Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[17][18]
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ciprofloxacin in which there is no visible growth.[16] This can be confirmed by reading the optical density (e.g., at 600 nm) with a microplate reader.[19]
This guide provides a foundational understanding of this compound's interaction with bacterial topoisomerase IV. The methodologies and data presented serve as a resource for researchers engaged in antimicrobial discovery and the study of antibiotic resistance mechanisms.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | 97867-33-9 | Benchchem [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. himedialabs.com [himedialabs.com]
- 18. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes and Protocols for Ciprofloxacin Lactate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic primarily used to combat bacterial infections. In the context of cell culture, its principal application is the eradication of Mycoplasma contamination, a common and insidious problem that can significantly impact experimental results. Ciprofloxacin acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] This mechanism confers high specificity for bacterial targets with a significantly lower affinity for mammalian topoisomerases. This document provides detailed protocols for the preparation of Ciprofloxacin Lactate stock solutions and their application in eliminating Mycoplasma from cell cultures, along with relevant technical data.
Data Presentation
Solubility of this compound
This compound exhibits improved aqueous solubility compared to its free base form. The solubility is pH-dependent.
| Solvent | Solubility | Notes |
| Water | Freely soluble | Solubility is highest at pH 4-5 (>40 mg/mL). It is almost insoluble in the neutral pH range.[3][4] |
| Methanol | Slightly soluble | - |
| Ethanol | Practically insoluble | - |
| 0.1 N Hydrochloric Acid | Soluble | A common solvent for preparing stock solutions.[5] |
| 0.1 M Sodium Hydroxide | Soluble | - |
Cytotoxicity of Ciprofloxacin in Mammalian Cell Lines
While ciprofloxacin has a high therapeutic index, it can exhibit cytotoxic effects on mammalian cells at concentrations significantly higher than those used for Mycoplasma treatment. This is often associated with the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 Value | Exposure Time |
| Human Glioblastoma (A-172) | 259.3 µM[6] | 72 hours |
| Human Hepatocellular Carcinoma (HepG2) | 60.5 µg/mL | Not specified |
| Human Lung Cancer (A549) | 133.3 µg/mL | Not specified |
| Human Leukemia (K562) | 5.95 µM (for a derivative) | 72 hours |
| Human Leukemia (KG1-a) | Not specified (derivative tested) | 72 hours |
| Human Retinal Pigment Epithelial (RPE) | 14.1 µg/mL | Not specified |
| Human Colon Adenocarcinoma (HT-29) | 9.46 µg/mL | 6 days |
Minimum Inhibitory Concentration (MIC) Against Mycoplasma Species
The working concentration for Mycoplasma elimination is based on the MIC for various species. A concentration of 10 µg/mL is effective against a broad range of common cell culture contaminants.
| Mycoplasma Species | MIC90 (µg/mL) |
| M. hyorhinis | Eradicated at 10 µg/mL[1] |
| M. arginini | Eradicated at 10 µg/mL[1] |
| M. orale | Eradicated at 10 µg/mL[1] |
| M. fermentans | Eradicated at 10 µg/mL[1] |
| M. salivarium | Eradicated at 10 µg/mL[1] |
| M. hominis | Eradicated at 10 µg/mL[1] |
| M. gallisepticum | Eradicated at 10 µg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of 10 mg/mL this compound Stock Solution
This protocol details the preparation of a 1000X stock solution for use in cell culture.
Materials:
-
This compound powder
-
Sterile, deionized water or 0.1 N Hydrochloric Acid (HCl)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh out 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, deionized water to the tube.
-
Alternatively, to aid dissolution, sterile 0.1 N HCl can be added dropwise until the powder is fully dissolved.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to room temperature may assist if the powder is stored refrigerated.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the solution, concentration (10 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C. For short-term storage (up to 2 weeks), 4°C is acceptable.
Protocol 2: Mycoplasma Decontamination of Adherent and Suspension Cell Cultures
This protocol outlines the procedure for eliminating Mycoplasma contamination from cell cultures using a working concentration of 10 µg/mL this compound.
Materials:
-
Mycoplasma-contaminated cell culture
-
Complete cell culture medium appropriate for the cell line
-
10 mg/mL this compound stock solution
-
Sterile serological pipettes and pipette tips
-
Incubator at standard conditions for the cell line (e.g., 37°C, 5% CO2)
Procedure:
-
Thaw a vial of the Mycoplasma-contaminated cells and seed them into a new culture flask. Allow the cells to recover and reach approximately 50-70% confluency for adherent cells, or a typical subculturing density for suspension cells.
-
Prepare the treatment medium by adding the 10 mg/mL this compound stock solution to the complete culture medium at a 1:1000 dilution to achieve a final concentration of 10 µg/mL. For example, add 10 µL of the stock solution to 10 mL of medium.
-
For adherent cells, aspirate the old medium, wash the cell monolayer once with sterile PBS (optional), and add the freshly prepared treatment medium. For suspension cells, centrifuge the cell suspension, aspirate the supernatant, and resuspend the cells in the treatment medium.
-
Incubate the cells under their standard culture conditions.
-
Subculture the cells as needed during the treatment period, always using fresh medium containing 10 µg/mL ciprofloxacin. The recommended treatment duration is 14 days.[2][7]
-
After the 14-day treatment period, culture the cells for at least two weeks in antibiotic-free medium (including penicillin-streptomycin).
-
Test the culture for the presence of Mycoplasma using a reliable detection method (e.g., PCR-based assay or a specialized culture test).
-
If the culture tests negative, it is considered decontaminated. It is advisable to freeze down a stock of the cured cells and re-test after a few passages to ensure complete eradication.
Visualizations
Experimental Workflow for Stock Solution Preparation
References
- 1. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diyhpl.us [diyhpl.us]
- 3. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 4. researchgate.net [researchgate.net]
- 5. martindowmarker.com [martindowmarker.com]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. dkfz.de [dkfz.de]
Application Notes and Protocols for Ciprofloxacin Lactate in Murine Models of Bacterial Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its lactate salt is formulated for intravenous administration, making it a critical tool in preclinical research for modeling systemic and severe bacterial infections.[2][3] These application notes provide detailed protocols and quantitative data for the use of Ciprofloxacin Lactate in various murine models of bacterial infection, including systemic, respiratory, urinary tract, and intra-abdominal infections.
Data Presentation: Efficacy of Ciprofloxacin in Murine Infection Models
The following tables summarize the effective doses of ciprofloxacin administered through different routes in murine models. It is presumed that intravenous and parenteral routes utilize the lactate salt formulation.
Table 1: 50% Effective Dose (ED50) of Intravenous Ciprofloxacin in Systemic Murine Infections [4]
| Bacterial Strain | Infection Type | ED50 (mg/kg) |
| Staphylococcus aureus Smith | Systemic | 0.538 |
| Escherichia coli 444 | Systemic | 0.0625 |
| Klebsiella pneumoniae KC-1 | Systemic | 0.0941 |
| Serratia marcescens T-55 | Systemic | 0.294 |
| Pseudomonas aeruginosa 15846 | Systemic | 7.76 |
Table 2: Comparison of Intravenous vs. Oral Ciprofloxacin ED50 in Murine Respiratory and Urinary Tract Infections [4]
| Infection Model | Bacterial Strain | Administration Route | ED50 (mg/kg) |
| Respiratory Tract Infection | Klebsiella pneumoniae DT-S | Intravenous | 20.1 |
| Oral | 26.2 | ||
| Urinary Tract Infection | Not specified | Intravenous & Oral | Dose-proportional decrease in viable bacteria count observed with doses of 1.7, 5.6, 17, and 56 mg/kg for both routes. |
Table 3: Ciprofloxacin Dosage Regimens in Specific Murine Infection Models
| Infection Model | Bacterial Strain | Mouse Strain | Administration Route | Dosage Regimen | Outcome | Reference |
| Ascending Urinary Tract Infection | Escherichia coli (susceptible) | Not specified | Subcutaneous | 1.75 to 28 mg/kg for 3 days (once to six times daily) | Highly effective in clearing urine with daily doses from 10 mg/kg, divided into at least two doses for optimal effect. | [5] |
| Shigella Infection | Shigella flexneri | Not specified | Oral | 20 and 40 mg/kg BID | No detectable S. flexneri in gastrointestinal tissue. | [6] |
| Salmonellosis | Salmonella Typhimurium | C57BL/6 | Oral (gavage) | 15 mg/kg, 2 times/day for 5 days | Significantly reduced fecal pathogen excretion after 1 day of treatment. | [7] |
| Anthrax | Not specified | Not specified | Intraperitoneal | 30 mg/kg, twice daily for 7 days | Post-exposure prophylaxis. | [8] |
| Intra-abdominal Abscess | Staphylococcus epidermidis | BALB/c | Intraperitoneal | 1 µ g/100 µL (approx. 0.05 mg/kg), twice a day for 7 days | 69% favorable clinical and bacteriological response. | [9] |
Experimental Protocols
Protocol 1: Systemic Infection Model
This protocol is based on establishing a systemic bacterial infection to evaluate the efficacy of intravenously administered this compound.
1. Materials:
- This compound for injection
- Sterile, pyrogen-free 0.9% saline
- Specific pathogen-free mice (e.g., BALB/c, C57BL/6)
- Bacterial strain of interest (e.g., S. aureus, E. coli, P. aeruginosa)
- Mucin or other agents to enhance infectivity (optional)
- Syringes and needles (27-30 gauge)
- Animal housing and monitoring equipment
2. Methods:
- Bacterial Preparation: Culture the selected bacterial strain to mid-log phase. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (CFU/mL), typically determined from a dose-ranging pilot study to establish a non-lethal but robust infection.
- Infection: Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV) into the mice. A typical volume for IP injection is 0.1-0.2 mL.
- This compound Preparation: Reconstitute this compound for injection according to the manufacturer's instructions. Further dilute with sterile saline to achieve the desired final concentration for dosing based on the average weight of the mice.
- Treatment: At a predetermined time post-infection (e.g., 1-2 hours), administer the prepared this compound solution intravenously via the tail vein. Dosing can be single or multiple times a day as required by the experimental design.[4]
- Monitoring and Endpoints: Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, weight loss) and mortality for a specified period (e.g., 7-14 days). The primary endpoint is often the 50% effective dose (ED50), calculated from the survival data at different dose levels. Bacterial load in blood and organs (spleen, liver, kidneys) can be determined by sacrificing a subset of animals at various time points, homogenizing the tissues, and plating serial dilutions on appropriate agar media.
Workflow for Systemic Infection Model
Caption: Workflow for evaluating this compound in a murine systemic infection model.
Protocol 2: Ascending Urinary Tract Infection (UTI) Model
This protocol describes a model for establishing a UTI in mice to assess the efficacy of subcutaneously administered ciprofloxacin.
1. Materials:
- Ciprofloxacin for injection
- Sterile saline
- Female mice (e.g., C3H/HeN)
- Uropathogenic Escherichia coli (UPEC)
- Anesthesia (e.g., isoflurane)
- Catheters
2. Methods:
- Bacterial Preparation: Grow UPEC to the stationary phase. Centrifuge the culture, wash the pellet with sterile saline, and resuspend to a high concentration (e.g., 10^8 - 10^9 CFU/mL).
- Infection: Anesthetize the mice. Introduce a catheter through the urethra into the bladder and instill a small volume (e.g., 50 µL) of the bacterial suspension.
- Treatment: Begin treatment 24 hours post-infection.[5] Administer ciprofloxacin subcutaneously at various doses and intervals (e.g., once to six times daily) for a duration of 3 days.[5]
- Sample Collection and Analysis: 24 hours after the last dose, euthanize the mice.[5] Aseptically collect urine, bladder, and kidneys. Homogenize the bladder and kidney tissues. Perform serial dilutions of the urine and tissue homogenates and plate on selective agar to quantify the bacterial load (CFU/mL or CFU/gram of tissue).
Workflow for Ascending UTI Model
Caption: Experimental workflow for the murine ascending urinary tract infection model.
Signaling Pathway: Mechanism of Action of Ciprofloxacin
Ciprofloxacin functions by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.
-
In Gram-negative bacteria , the primary target is DNA gyrase. Inhibition of this enzyme prevents the relaxation of supercoiled DNA, which is a prerequisite for replication and transcription.
-
In Gram-positive bacteria , the primary target is topoisomerase IV. Inhibition of this enzyme interferes with the separation of interlinked daughter DNA strands following replication.
The ultimate result of this inhibition is the fragmentation of the bacterial chromosome and rapid cell death.
Diagram of Ciprofloxacin's Mechanism of Action
Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions, bacterial strains, and mouse models used. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Therapeutic efficacy of intravenous and oral ciprofloxacin in experimental murine infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peroral Ciprofloxacin Therapy Impairs the Generation of a Protective Immune Response in a Mouse Model for Salmonella enterica Serovar Typhimurium Diarrhea, while Parenteral Ceftriaxone Therapy Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of liposomal ciprofloxacin formulations in a murine model of anthrax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of ciprofloxacin in the treatment of experimental intra-abdominal abscesses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciprofloxacin Lactate Susceptibility Testing in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. Ciprofloxacin lactate is a formulation of ciprofloxacin for intravenous administration. The active moiety is ciprofloxacin, and therefore, susceptibility testing is performed using standard methods for ciprofloxacin.
These application notes provide detailed protocols for determining the susceptibility of clinical bacterial isolates to ciprofloxacin using standardized methods, including Broth Microdilution, Disk Diffusion, and Gradient Diffusion. The interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are provided for accurate categorization of isolates as Susceptible (S), Intermediate (I), or Resistant (R).
Data Presentation: Interpretive Criteria for Ciprofloxacin
The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter breakpoints for ciprofloxacin against key clinical isolates according to the latest CLSI and EUCAST guidelines.
Table 1: CLSI Interpretive Criteria for Ciprofloxacin
| Organism Group | Method | Disk Content | MIC (μg/mL) Interpretive Criteria | Zone Diameter (mm) Interpretive Criteria |
| S | I | |||
| Enterobacterales | Broth Dilution / Agar Dilution | - | ≤0.25 | 0.5 |
| Disk Diffusion | 5 µg | - | - | |
| Pseudomonas aeruginosa | Broth Dilution / Agar Dilution | - | ≤0.5 | 1 |
| Disk Diffusion | 5 µg | - | - | |
| Staphylococcus aureus | Broth Dilution / Agar Dilution | - | ≤1 | - |
| Disk Diffusion | 5 µg | - | - |
Source: CLSI M100, 34th Ed., 2024.[1][2][3]
Table 2: EUCAST Interpretive Criteria for Ciprofloxacin
| Organism Group | Method | Disk Content | MIC (μg/mL) Interpretive Criteria | Zone Diameter (mm) Interpretive Criteria |
| S | R | |||
| Enterobacterales | Broth Dilution / Agar Dilution | - | ≤0.25 | >0.5 |
| Disk Diffusion | 5 µg | - | - | |
| Pseudomonas aeruginosa | Broth Dilution / Agar Dilution | - | ≤0.5 | >0.5 |
| Disk Diffusion | 5 µg | - | - | |
| Staphylococcus aureus | Broth Dilution / Agar Dilution | - | ≤1 | >1 |
| Disk Diffusion | 5 µg | - | - |
Source: EUCAST Breakpoint Tables v. 14.0, 2024.[4]
Table 3: Quality Control Ranges for Ciprofloxacin Susceptibility Testing
| Quality Control Strain | ATCC Number | Method | MIC (μg/mL) | Zone Diameter (mm) |
| Escherichia coli | 25922 | Broth Microdilution | 0.004 - 0.016 | - |
| Disk Diffusion (5 µg) | - | 30 - 40 | ||
| Pseudomonas aeruginosa | 27853 | Broth Microdilution | 0.25 - 1 | - |
| Disk Diffusion (5 µg) | - | 25 - 33 | ||
| Staphylococcus aureus | 29213 | Broth Microdilution | 0.12 - 0.5 | - |
| 25923 | Disk Diffusion (5 µg) | - | 22 - 30 |
Source: CLSI M100 and EUCAST QC Tables.[5][6][7][8]
Experimental Protocols
Protocol 1: Broth Microdilution Method (Following CLSI M07 Guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of ciprofloxacin in a liquid medium.
Materials:
-
This compound powder, analytical grade
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Plate reader or light box for result interpretation
Procedure:
-
Preparation of Ciprofloxacin Stock Solution: Prepare a stock solution of ciprofloxacin at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water with dropwise addition of 1N NaOH to dissolve, then qs with water). Sterilize by filtration.
-
Preparation of Microtiter Plates: a. Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate. b. Add 50 µL of the ciprofloxacin stock solution to the first well of each row to be tested. c. Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of ciprofloxacin concentrations (e.g., 64 µg/mL to 0.03 µg/mL). d. Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. Examine the plates using a light box or a plate reader. b. The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Protocol 2: Disk Diffusion Method (Kirby-Bauer, following EUCAST guidelines)
This method assesses the susceptibility of a bacterial isolate to ciprofloxacin by measuring the zone of growth inhibition around a ciprofloxacin-impregnated disk.[9][10]
Materials:
-
Ciprofloxacin disks (5 µg)
-
Mueller-Hinton (MH) agar plates (4 mm depth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 1°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies. b. Suspend the colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[9]
-
Inoculation of Agar Plate: a. Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly over the entire surface of the MH agar plate in three directions to ensure confluent growth.[11]
-
Application of Ciprofloxacin Disk: a. Within 15 minutes of inoculation, place a 5 µg ciprofloxacin disk onto the agar surface. b. Press the disk gently to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and place them in an incubator at 35°C ± 1°C for 16-20 hours.[11] b. Incubate within 15 minutes of disk application.[9]
-
Reading Results: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter. b. Interpret the result as Susceptible, Intermediate (for CLSI), or Resistant based on the zone diameter breakpoints in the tables above.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Protocol 3: Gradient Diffusion Method (E-test)
This method utilizes a plastic strip with a predefined gradient of ciprofloxacin to determine the MIC.
Materials:
-
Ciprofloxacin gradient strips (e.g., E-test)
-
Mueller-Hinton (MH) agar plates (4 mm depth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation and Plate Inoculation: Follow steps 1 and 2 of the Disk Diffusion Method to prepare a standardized inoculum and inoculate the MH agar plate.
-
Application of Gradient Strip: a. Allow the inoculated plate to dry for 10-15 minutes. b. Carefully place the ciprofloxacin gradient strip onto the agar surface with the MIC scale facing upwards.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: a. After incubation, an elliptical zone of inhibition will be visible. b. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. c. Interpret the result as Susceptible, Intermediate (for CLSI), or Resistant based on the MIC breakpoints in the tables above.
Caption: Workflow for Gradient Diffusion Susceptibility Testing.
Interpretation of Results
The interpretation of susceptibility testing results is crucial for guiding therapeutic decisions. The following diagram illustrates the logical relationship between the obtained quantitative value (MIC or zone diameter) and the final categorical interpretation based on established breakpoints.
Caption: Logical Flow for Interpreting Susceptibility Test Results.
References
- 1. darvashco.com [darvashco.com]
- 2. clsi.org [clsi.org]
- 3. clsi.org [clsi.org]
- 4. megumed.de [megumed.de]
- 5. Proposed interpretive criteria and quality control parameters for testing in vitro susceptibility of Neisseria gonorrhoeae to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. szu.gov.cz [szu.gov.cz]
- 7. nicd.ac.za [nicd.ac.za]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. nicd.ac.za [nicd.ac.za]
- 10. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
Application Notes and Protocols: Liposomal Formulation of Ciprofloxacin Lactate for Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of liposomal formulations of ciprofloxacin lactate. This advanced drug delivery system offers significant potential for improving the therapeutic index of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, by enabling targeted delivery, sustained release, and reduced systemic toxicity.
Introduction to Liposomal Ciprofloxacin
Ciprofloxacin is a widely used antibiotic effective against a range of bacterial infections. However, its clinical use can be limited by factors such as poor solubility and the need for frequent administration. Encapsulating ciprofloxacin within liposomes, which are microscopic vesicles composed of a lipid bilayer, can overcome these limitations.[1][2] Liposomal delivery can enhance the drug's residence time in circulation, facilitate its accumulation at infection sites, and enable intracellular delivery to combat pathogens residing within cells.[1][2] This is particularly advantageous for treating lung infections, where inhaled liposomal ciprofloxacin can provide high local concentrations with minimal systemic side effects.[1][3]
Key Physicochemical and In-Vivo Data
The following tables summarize key quantitative data from various studies on liposomal ciprofloxacin formulations, providing a comparative overview of different preparation methods and their outcomes.
Table 1: Physicochemical Properties of Liposomal Ciprofloxacin Formulations
| Formulation Method | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ammonium Sulfate Gradient | Not Specified | 141.5 ± 31.9 | Not Reported | Not Reported | >90 | [4] |
| Ammonium Sulfate Gradient | Not Specified | 349.6 | 0.42 (span) | Not Reported | 93.96 | [5][6] |
| Thin-Film Hydration | Phosphatidylcholine (PC) / Cholesterol (CH) (30:10 w/w) | Not Reported | Not Reported | Not Reported | 79.51 ± 2.395 | [7] |
| Ionic Gelation | Chitosan (CS) / Tripolyphosphate (TPP) | 198 - 304 | Not Reported | +27 to +42 | 23 - 45 | |
| Microfluidics | Not Specified | ~120.7 ± 0.43 | Monodispersed | Not Reported | 63.26 ± 9.24 |
Table 2: In-Vivo Pharmacokinetic and Efficacy Data of Liposomal Ciprofloxacin
| Animal Model | Administration Route | Comparison Group | Key Findings | Reference |
| Mice | Intravenous | Free Ciprofloxacin | Elimination half-life increased from 2.61 h to 9.83 h. AUC(0-24h) in spleen, lung, kidney, and liver was 5.08, 3.48, 3.37, and 2.88 times higher, respectively. | [4] |
| Rats | Intratracheal | Ciprofloxacin Solution | Ratio of AUClung between liposomal and free ciprofloxacin was 288.33. Relative bioavailability was 72.42%. Drug targeting efficiency was 799.71 for liposomes vs. 2.01 for the solution. | [5][6] |
| Mice | Intravenous/Intraperitoneal | Free Ciprofloxacin | Increased plasma habitation time and concentration in liver, spleen, lungs, and kidneys. | [2] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of liposomal this compound.
Preparation of Liposomes by the Ammonium Sulfate Gradient Method
This remote loading technique is highly efficient for encapsulating weakly basic drugs like ciprofloxacin.[4][5][6]
Protocol:
-
Lipid Film Hydration:
-
Dissolve the desired lipids (e.g., hydrogenated soy phosphatidylcholine (HSPC) and cholesterol) in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.[1]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Formation of Multilamellar Vesicles (MLVs):
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution (pH 5.5) by vortexing or gentle shaking at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC).[8]
-
-
Size Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with sequentially smaller pore sizes (e.g., 0.2 µm, 0.1 µm, and 0.08 µm).[8] Perform this extrusion process at a temperature above the lipid's phase transition temperature.
-
-
Creation of Ammonium Sulfate Gradient:
-
Remove the external ammonium sulfate by dialysis or tangential flow filtration against a sucrose/buffer solution (e.g., 10% sucrose with 10 mM phosphate-buffered saline, pH 5.8).[8] This creates a concentration gradient between the inside and outside of the liposomes.
-
-
Remote Loading of Ciprofloxacin:
-
Prepare a solution of this compound.
-
Add the ciprofloxacin solution to the liposome suspension at a specific drug-to-lipid molar ratio (e.g., 1:10).[8]
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) to allow the drug to be actively transported into the liposomes.[8]
-
-
Purification:
-
Remove unencapsulated ciprofloxacin by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization of Liposomal Ciprofloxacin
3.2.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the liposome suspension with an appropriate buffer (e.g., phosphate-buffered saline).
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential, use the same instrument equipped with an electrode assembly to measure the surface charge of the liposomes.
-
3.2.2. Encapsulation Efficiency
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Separate the unencapsulated ciprofloxacin from the liposomes using one of the purification methods mentioned above.
-
Quantify the amount of free drug in the supernatant or eluate.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.
-
Quantify the total amount of ciprofloxacin.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
3.2.3. In Vitro Drug Release
-
Method: Dialysis Method
-
Protocol:
-
Place a known amount of the liposomal ciprofloxacin formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., simulated lung fluid or phosphate-buffered saline) at 37°C with constant stirring.[5]
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of ciprofloxacin in the withdrawn samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Visualized Workflows and Concepts
The following diagrams illustrate key processes and concepts in liposomal ciprofloxacin research.
Caption: Workflow for Liposomal Ciprofloxacin Preparation and Characterization.
Caption: Ammonium Sulfate Gradient-Mediated Remote Loading of Ciprofloxacin.
Conclusion
The liposomal formulation of this compound presents a promising strategy for enhancing the efficacy and safety of this important antibiotic. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and evaluate novel liposomal ciprofloxacin delivery systems for various therapeutic applications. Careful optimization of the formulation and processing parameters is crucial for achieving the desired physicochemical properties and in vivo performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Liposomal Ciprofloxacin to Treat Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro and in-vivo evaluation of ciprofloxacin liposomes for pulmonary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Loading and Releasing Ciprofloxacin in Photoactivatable Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Ciprofloxacin Lactate in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic potential of Ciprofloxacin Lactate when used in combination with other classes of antibiotics. The following sections detail the quantitative data from key studies, provide step-by-step experimental protocols for assessing synergy, and visualize the proposed mechanisms of synergistic action.
Introduction
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. Combination therapy, where two or more antibiotics are co-administered, offers a promising approach to enhance antibacterial efficacy, reduce the likelihood of resistance development, and potentially lower required doses, thereby minimizing toxicity. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, has demonstrated significant synergistic activity when combined with other antimicrobial agents such as β-lactams, aminoglycosides, and fosfomycin. This document outlines the scientific basis and practical methodologies for exploring these synergistic interactions.
Data Presentation: Quantitative Analysis of Synergy
The synergistic effect of this compound in combination with other antibiotics has been quantified in numerous studies, primarily through checkerboard assays and time-kill curve analyses. The Fractional Inhibitory Concentration Index (FICI) is a key metric from checkerboard assays, where a FICI of ≤ 0.5 is indicative of synergy. Time-kill assays demonstrate synergy by a ≥ 2-log10 decrease in bacterial count (CFU/mL) with the combination compared to the most active single agent.
Ciprofloxacin and Aminoglycosides
The combination of ciprofloxacin with aminoglycosides like amikacin and gentamicin has shown synergistic effects, particularly against multidimensional-resistant Pseudomonas aeruginosa.
| Antibiotic Combination | Bacterial Strain | FICI | Synergy Rate | Reference |
| Ciprofloxacin + Amikacin | MDR P. aeruginosa | ≤ 0.5 | 40% (12/30 isolates) | [1] |
| Ciprofloxacin + Gentamicin | MDR P. aeruginosa | ≤ 0.5 | 16.7% (5/30 isolates) | [1] |
Ciprofloxacin and β-Lactams
β-lactam antibiotics, such as cephalosporins and penicillins, can act synergistically with ciprofloxacin against a range of bacteria. The proposed mechanism involves the disruption of the bacterial cell wall by the β-lactam, which facilitates the entry of ciprofloxacin to its intracellular target, DNA gyrase.
| Antibiotic Combination | Bacterial Strain | FICI | Synergy Rate | Reference |
| Ciprofloxacin + Mezlocillin | Bacteroides fragilis | ≤ 0.5 | 30% (9/30 strains) | [2] |
| Ciprofloxacin + Cefoxitin | Bacteroides fragilis | ≤ 0.5 | 28% (8/29 strains) | [2] |
| Ciprofloxacin + Imipenem | MDR P. aeruginosa | Not specified | High | [3] |
| Ciprofloxacin + Ceftazidime | MDR P. aeruginosa | Not specified | High | [3] |
| Ciprofloxacin + Amoxicillin | S. aureus (beta-lactamase producing) | ≤ 0.5 | Ratios of 0.9:0.1 and 0.95:0.05 showed synergy | [4] |
Ciprofloxacin and Fosfomycin
The combination of ciprofloxacin and fosfomycin has demonstrated synergistic activity against various pathogens, including resistant strains. This synergy is thought to arise from the enhanced penetration of fosfomycin due to ciprofloxacin-induced damage to the bacterial outer membrane.[5]
| Antibiotic Combination | Bacterial Strain | FICI | Synergy Rate | Reference |
| Ciprofloxacin + Fosfomycin | CIP-Resistant S. flexneri | ≤ 0.5 | 38.75% (31/80 strains) | |
| Ciprofloxacin + Fosfomycin | E. coli (biofilm) | > 0.5 (No synergy) | - | [6] |
| Ciprofloxacin + Fosfomycin | P. aeruginosa (biofilm) | > 0.5 (No synergy) | - | [6] |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Second antibiotic stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and the second antibiotic in MHB. The concentration range should typically span from 1/16 to 4 times the Minimum Inhibitory Concentration (MIC) of each antibiotic.
-
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions along the x-axis (columns).
-
Add 50 µL of the second antibiotic dilutions along the y-axis (rows). This creates a matrix of antibiotic concentrations.
-
Include wells with each antibiotic alone as controls, as well as a growth control well with no antibiotics.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides a dynamic assessment of the bactericidal activity of antibiotic combinations over time.
Materials:
-
This compound stock solution
-
Second antibiotic stock solution
-
Bacterial inoculum (log-phase growth)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Culture tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Preparation of Inoculum:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Dilute the culture in fresh MHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing MHB with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Combination of this compound and the second antibiotic (at the same concentrations as the individual agents)
-
-
-
Incubation and Sampling:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpret the results as follows:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Additive: A < 2-log10 but > 1-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: Little or no change in killing compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
-
Visualizations
Experimental Workflow: Checkerboard Assay
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. In vitro synergy of ciprofloxacin and three other antibiotics against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro synergism of beta-lactams with ciprofloxacin and moxifloxacin against genetically distinct multidrug-resistant isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.cualtos.udg.mx:8080 [repositorio.cualtos.udg.mx:8080]
- 5. Role of Ciprofloxacin in Its Synergistic Effect with Fosfomycin on Drug-Resistant Strains of Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 6. Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Ciprofloxacin Lactate concentration for bacterial growth inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments to optimize ciprofloxacin lactate concentration for bacterial growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][2][3] By targeting these enzymes, ciprofloxacin disrupts these vital cellular processes, ultimately leading to bacterial cell death.[2][3] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[1]
Q2: What are the typical Minimum Inhibitory Concentrations (MICs) of this compound for common bacterial strains?
The Minimum Inhibitory Concentration (MIC) of this compound varies depending on the bacterial species and strain. The following table summarizes typical MIC ranges for several common bacteria.
Table 1: this compound MIC for Common Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 0.015 - 0.25[1] |
| Pseudomonas aeruginosa | 0.15 - 0.5[1] |
| Staphylococcus aureus (methicillin-sensitive) | 0.6[1] |
| Yersinia pestis (MIC90) | 0.03[4] |
| Bacillus anthracis (MIC90) | 0.12[4] |
Note: These values are for reference and may vary based on specific experimental conditions.
Q3: How does the lactate salt form affect its activity?
The lactate salt of ciprofloxacin enhances its solubility in aqueous solutions, which can be advantageous for in vitro experiments and for the formulation of intravenous solutions. The antibacterial activity, however, is attributed to the ciprofloxacin molecule itself.
Q4: What are the standard methods for determining the MIC of this compound?
The most common and standardized methods for determining the MIC of this compound are broth microdilution and agar dilution assays. These methods involve exposing a standardized inoculum of bacteria to serial dilutions of the antibiotic to identify the lowest concentration that inhibits visible growth.
Q5: What key factors can influence the effectiveness of this compound in vitro?
Several factors can impact the observed effectiveness of this compound in laboratory settings:
-
Inoculum size: A higher density of bacteria may require a higher concentration of the antibiotic for inhibition.
-
Growth medium composition: The pH and presence of divalent cations (e.g., Mg²⁺, Ca²⁺) in the medium can affect the activity of fluoroquinolones.
-
Incubation time and temperature: These conditions must be standardized to ensure reproducible results.
-
Bacterial growth phase: Bacteria in the logarithmic growth phase are generally more susceptible to antibiotics that target DNA replication.
Troubleshooting Guide
Issue 1: No inhibition of bacterial growth is observed, even at high concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Bacterial Resistance | The bacterial strain may possess intrinsic or acquired resistance mechanisms, such as mutations in the target enzymes (DNA gyrase or topoisomerase IV) or the presence of efflux pumps. Verify the identity and expected susceptibility of your strain. Consider performing genetic analysis to screen for known resistance mutations. |
| Incorrect Drug Concentration | Errors in calculation or dilution during the preparation of the this compound stock or working solutions can lead to inaccurate final concentrations. Double-check all calculations and, if necessary, prepare fresh solutions. |
| Drug Degradation | This compound solutions can degrade if not stored properly (e.g., exposure to light or improper temperature). Prepare fresh solutions from a new stock of this compound powder and store them protected from light at the recommended temperature. |
| High Bacterial Inoculum | An excessively high starting concentration of bacteria can overwhelm the antibiotic. Ensure your bacterial inoculum is standardized, for example, by using a McFarland standard, to achieve the recommended cell density for the assay. |
Issue 2: MIC results for this compound are inconsistent across experiments.
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | Inconsistent preparation of the bacterial inoculum is a common source of variability. Strictly adhere to a standardized protocol for preparing and diluting the bacterial culture to ensure a consistent starting cell number in each experiment. |
| Pipetting Inaccuracy | Small errors in pipetting during serial dilutions can lead to significant variations in the final antibiotic concentrations. Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors. |
| Incubation Condition Fluctuations | Minor differences in incubation time, temperature, or atmospheric conditions can affect bacterial growth rates and influence the observed MIC. Maintain consistent incubation parameters for all experiments. |
| "Edge Effect" in Microplates | In 96-well plates, wells on the outer edges are more prone to evaporation, which can alter the concentration of the antibiotic. To mitigate this, consider not using the outermost wells for critical samples or filling them with sterile media to create a humidity barrier. |
Issue 3: What could be causing unexpected bacterial resistance to this compound in my cultures?
| Possible Cause | Troubleshooting Steps |
| Spontaneous Mutation | Bacteria can develop spontaneous mutations in the genes encoding DNA gyrase and topoisomerase IV, leading to reduced antibiotic binding and resistance.[5] This is more likely to occur during prolonged exposure to the antibiotic. |
| Selection of a Resistant Subpopulation | The original bacterial culture may have contained a small subpopulation of resistant cells. Exposure to ciprofloxacin can select for these resistant variants, allowing them to become the dominant population over time. |
| Exposure to Sub-Lethal Concentrations | Continuous exposure of bacteria to sub-inhibitory concentrations (sub-MIC) of ciprofloxacin can promote the development of resistance.[6] Ensure that experimental protocols do not inadvertently expose cultures to prolonged sub-MIC levels of the antibiotic. |
Experimental Protocols
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a sterile aqueous solvent (e.g., deionized water).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, suspend a few bacterial colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the growth medium to the final required inoculum density (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the ciprofloxacin dilutions.
-
Include a positive control well (bacteria in medium without antibiotic) and a negative control well (medium only).
-
Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
Visualizations
Caption: this compound's mechanism of action.
References
- 1. This compound | 97867-33-9 | Benchchem [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Mechanisms for Development of Ciprofloxacin Resistance in a Clinical Isolate of Pseudomonas aeruginosa [frontiersin.org]
- 6. The effects of sub-MIC ciprofloxacin exposure on antibiotic susceptibility and virulence factors in Pseudomonas aeruginosa ATCC 9027 | International Journal of Life Science Research Archive [sciresjournals.com]
Troubleshooting Ciprofloxacin Lactate instability in aqueous solutions
Welcome to the technical support center for Ciprofloxacin Lactate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has precipitated. What is the cause and how can I fix it?
A1: The solubility of this compound is highly dependent on the pH of the aqueous solution. It is an amphoteric compound, meaning it can act as both a weak acid and a weak base. Its solubility significantly decreases in neutral to alkaline conditions.
-
Cause: Precipitation is likely occurring because the pH of your solution is too high (typically above 6.0). In this range, Ciprofloxacin transitions into its less soluble zwitterionic form.
-
Troubleshooting:
-
Measure the pH: Use a calibrated pH meter to check the pH of your solution.
-
Adjust the pH: Lower the pH of the solution to a range of 3.0 to 5.0 using a suitable acidic buffer or by adding a small amount of an acid like 0.1 N HCl.[1] this compound exhibits its maximum solubility in this acidic range.[2][3][4]
-
Sonication: After pH adjustment, use of ultrasonication for about 15 minutes can help in dissolving the API.[2][5]
-
Q2: I am observing a decrease in the concentration of this compound in my solution over time. What could be the reasons?
A2: A decrease in concentration can be attributed to several factors, primarily degradation due to environmental conditions.
-
Potential Causes:
-
pH Instability: If the pH of the solution shifts to a less optimal range, it can lead to precipitation and an apparent decrease in the concentration of the dissolved drug.
-
Photodegradation: Ciprofloxacin is known to be sensitive to light, especially UV irradiation.[6] Exposure to light can cause the molecule to degrade, leading to a loss of potency.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of Ciprofloxacin.[7] Storing solutions at room temperature for extended periods or exposing them to high temperatures during experimental procedures can cause instability.[7][8]
-
-
Troubleshooting:
-
Control pH: Ensure your solution is buffered to maintain a stable acidic pH (3.0-5.0).
-
Protect from Light: Store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.[9] Conduct experiments under subdued lighting conditions whenever possible.
-
Temperature Control: Store stock solutions and experimental samples at recommended temperatures, typically between 2°C and 8°C, to minimize thermal degradation.[7][9]
-
Q3: What are the optimal storage conditions for aqueous solutions of this compound?
A3: To ensure the stability of your this compound solutions, adhere to the following storage guidelines:
-
pH: Maintain the solution pH between 3.9 and 4.5 for optimal stability and solubility.[10]
-
Temperature: For short-term storage, refrigeration at 2°C to 8°C is recommended.[9] Some studies have shown stability for up to 30 days at these temperatures.[9]
-
Light Exposure: Always protect the solution from light by using light-resistant containers.[9]
Quantitative Data Summary
The stability of this compound is significantly influenced by pH. The following table summarizes the solubility at different pH values.
Table 1: Solubility of this compound at Various pH Levels
| pH | Solubility (mg/mL) |
| 3.0 | 243.08 ± 1.12 |
| 4.0 | 240.72 ± 0.92 |
| 5.0 | 236.91 ± 0.69 |
| 6.0 | 129.75 ± 1.16 |
| 7.0 | 0.182 ± 0.00 |
| 8.0 | 0.23 ± 0.00 |
| Data sourced from Pharmacy Education.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Aqueous Solution
This protocol outlines the steps to prepare a stable stock solution of this compound.
-
Materials:
-
This compound powder
-
Water for Injection (WFI) or suitable high-purity water
-
0.1 N Hydrochloric Acid (HCl) or a suitable acidic buffer (e.g., citrate buffer)
-
Calibrated pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Ultrasonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add approximately 80% of the final volume of WFI to a volumetric flask.
-
While stirring, slowly add the this compound powder to the water.
-
Measure the initial pH of the suspension.
-
Carefully add 0.1 N HCl or the acidic buffer dropwise to adjust the pH to between 4.0 and 4.5.[1] Monitor the pH continuously.
-
Continue stirring until the powder is completely dissolved. If needed, place the flask in an ultrasonic bath for 15 minutes to facilitate dissolution.[2][5]
-
Once fully dissolved, add WFI to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
-
Filter the solution through a 0.22 µm or 0.45 µm filter to sterilize and remove any particulates.[1]
-
Store the solution in a sterile, light-protected container at 2°C to 8°C.
-
Protocol 2: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the chemical stability of this compound solutions.
-
Instrumentation and Conditions:
-
HPLC System: With a UV or fluorescence detector.
-
Column: C18 column (e.g., ACQUITY UPLC BEH C18, 100x2.1mm, 1.8µm).[11]
-
Mobile Phase: A mixture of 0.025M Ortho phosphoric acid (pH adjusted to 3.0 with Triethylamine) and Acetonitrile (ACN) in a ratio of 87:13.[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Detection Wavelength: 278 nm.[11]
-
Injection Volume: 1 µL.[11]
-
Column Temperature: 30°C.[11]
-
-
Procedure:
-
Sample Preparation: Prepare your this compound solution according to Protocol 1. For analysis, dilute the sample with the mobile phase to a concentration within the linear range of your calibration curve.
-
Forced Degradation Studies (Optional but Recommended): To ensure the method is stability-indicating, perform forced degradation studies.
-
Acid Degradation: Add 0.1 N HCl and heat at 60°C for 30 minutes. Neutralize with 0.1 N NaOH.[12]
-
Base Degradation: Add 0.1 N NaOH and heat at 60°C for 30 minutes. Neutralize with 0.1 N HCl.[12]
-
Oxidative Degradation: Treat with a suitable oxidizing agent (e.g., hydrogen peroxide).
-
Photolytic Degradation: Expose the solution to UV light.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 93°C - 135°C).[7]
-
-
Analysis: Inject the prepared samples, including the forced degradation samples, into the HPLC system.
-
Data Interpretation: The stability is determined by the percentage of the initial concentration remaining over time. A solution is generally considered stable if the concentration remains above 90% of the initial value.[13] The chromatograms from the forced degradation studies should show that the degradation product peaks are well-resolved from the parent Ciprofloxacin peak.[11]
-
Visualizations
The following diagrams illustrate key concepts related to this compound stability.
Caption: Key factors leading to this compound instability.
Caption: Troubleshooting workflow for a precipitated solution.
References
- 1. impactfactor.org [impactfactor.org]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pH-solubility profiles of levofloxacin hemihydrate and this compound | Pharmacy Education [pharmacyeducation.fip.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. mdpi.com [mdpi.com]
- 9. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dafrapharma.com [dafrapharma.com]
- 11. ijrpr.com [ijrpr.com]
- 12. impactfactor.org [impactfactor.org]
- 13. Physical and chemical compatibility of intravenous ciprofloxacin with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciprofloxacin Lactate degradation pathways and byproducts analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and byproduct analysis of Ciprofloxacin Lactate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several primary pathways, including photodegradation, oxidation, hydrolysis, and microbial degradation. The core ciprofloxacin molecule is the primary target of these degradation processes.
Q2: How does the lactate salt form influence the stability of ciprofloxacin?
A2: While the degradation pathways primarily affect the ciprofloxacin molecule itself, the lactate salt form can influence the drug's solubility and stability in solution. This compound is often used in parenteral (intravenous) formulations due to its enhanced water solubility compared to ciprofloxacin base.[1] The pH of the solution is a critical factor, with maximum solubility and stability of ciprofloxacin generally observed in the acidic pH range of 3.0 to 5.0.[2][3]
Q3: What are the major degradation byproducts of ciprofloxacin?
A3: The degradation of ciprofloxacin can result in a variety of byproducts. Common transformations include modifications to the piperazine ring, decarboxylation, defluorination, and hydroxylation of the quinolone core.[4] The specific byproducts formed depend on the degradation pathway. For instance, oxidative processes often lead to the cleavage of the piperazine ring.
Q4: Which analytical techniques are most suitable for analyzing ciprofloxacin degradation?
A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used and robust method for quantifying ciprofloxacin and its known degradation products.[5][6] For the identification of unknown byproducts and detailed structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable.[7][8]
Q5: Are there any known incompatibilities of this compound infusion solutions?
A5: Yes, this compound for infusion has known incompatibilities with certain other intravenously administered drugs. For example, it has been found to be incompatible with heparin, furosemide, and teicoplanin. It is crucial to consult compatibility charts and avoid co-administration of incompatible drugs.[9]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Interaction of the basic piperazine moiety of ciprofloxacin with acidic residual silanols on the HPLC column packing material.[10] | - Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3.0) can protonate the silanol groups, reducing their interaction with the protonated ciprofloxacin. - Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[10] - Select a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups, which minimizes tailing for basic compounds.[10] - Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent ionic environment and mask silanol interactions.[11][12] |
| Poor Resolution between Ciprofloxacin and Degradation Products | Inadequate separation efficiency of the HPLC method. | - Adjust Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer to optimize selectivity. - Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. - Modify the Stationary Phase: Consider a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to achieve a different separation mechanism. |
| Ghost Peaks | Contamination in the HPLC system or carryover from previous injections. | - Implement a Thorough Wash Cycle: Use a strong solvent wash (e.g., a high percentage of organic solvent) between injections to clean the injector and column. - Check for Contaminated Solvents or Vials: Ensure the mobile phase and sample diluents are freshly prepared and of high purity. Use clean sample vials. - Clean the Injector Port: If carryover is suspected, follow the manufacturer's instructions for cleaning the injector components. |
| Retention Time Drift | Changes in mobile phase composition, column temperature, or flow rate. | - Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. - Check Pump Performance: Verify that the HPLC pump is delivering a consistent and accurate flow rate. |
LC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in Identifying Unknown Degradation Products | Complex fragmentation patterns or low abundance of the byproduct. | - Perform High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. - Utilize Tandem Mass Spectrometry (MS/MS): By isolating and fragmenting the parent ion of the unknown byproduct, MS/MS provides structural information for elucidation. - Compare Fragmentation Patterns: Compare the MS/MS fragmentation pattern of the unknown with that of the parent ciprofloxacin molecule to identify structural modifications. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting compounds from the sample matrix interfering with the ionization of the target analytes. | - Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Modify Chromatographic Conditions: Optimize the HPLC method to separate the analytes of interest from the interfering matrix components. - Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects and improve quantitative accuracy. |
| Poor Signal Intensity | Inefficient ionization of ciprofloxacin or its byproducts. | - Optimize Ion Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for the analytes. - Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of analytes in ESI. Experiment with different pH values to find the optimal conditions. |
Data Presentation
Table 1: Summary of Ciprofloxacin Degradation under Different Conditions
| Degradation Method | Conditions | Degradation Rate/Efficiency | Reference |
| Alkaline Hydrolysis | 0.1N NaOH at 70°C for 4 hours | ~24% degradation | [5][13] |
| Acidic Hydrolysis | 0.1N HCl at 70°C for 4 hours | ~20% degradation | [5][13] |
| Oxidation (H₂O₂) | 3% H₂O₂ at 70°C for 4 hours | ~40% degradation | [5][13] |
| Photodegradation (UV) | UV radiation for 5 days | ~30% degradation | [13] |
| Thermal Degradation | 60°C for 24 hours | ~10% degradation | [13] |
| Fenton Oxidation | Optimal [Fe²⁺]/[H₂O₂] ratio and pH 3.5 | Up to 74.4% CIP removal | [14] |
| Photo-Fenton Oxidation | Optimal conditions at pH 4.0 | Complete degradation in 45 minutes | [15] |
| Microbial Degradation (E. coli) | 50 mg/L CIP, 37°C, pH 6.5 | 90% degradation in 18 days | [16] |
| Microbial Degradation (E. faecium) | 50 mg/L CIP, 40°C, pH 6.5 | 100% degradation in 18 days | [16] |
Experimental Protocols
Photodegradation Study Protocol
This protocol is a general guideline for investigating the photodegradation of this compound.
1.1. Materials:
-
This compound standard
-
High-purity water (e.g., Milli-Q)
-
Photoreactor equipped with a UV lamp (e.g., 254 nm or 365 nm) or a solar simulator
-
Quartz cuvettes or reaction vessels
-
HPLC-UV or LC-MS system
-
pH meter and buffers
1.2. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Prepare the working solution by diluting the stock solution to the desired concentration (e.g., 10-20 mg/L) in a suitable buffer to maintain a constant pH.[17]
-
Transfer the working solution to quartz reaction vessels.
-
Place the vessels in the photoreactor. A control sample should be kept in the dark to monitor for any degradation not caused by light.
-
Irradiate the samples for a defined period, taking aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).[18]
-
Analyze the samples immediately by HPLC or LC-MS to determine the concentration of the remaining ciprofloxacin and to identify any degradation products.
Hydrolysis Study Protocol (Forced Degradation)
This protocol follows the principles outlined in the ICH Q1A (R2) guidelines for forced degradation studies.
2.1. Materials:
-
This compound standard
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
High-purity water
-
Heating block or water bath
-
HPLC-UV or LC-MS system
-
pH meter
2.2. Procedure:
-
Prepare solutions of this compound in 0.1 N HCl, 0.1 N NaOH, and high-purity water (for neutral hydrolysis). A typical concentration is 100 ppm.[19]
-
Expose the solutions to elevated temperatures (e.g., 80°C) for a specified duration (e.g., 4 hours).[19]
-
Withdraw samples at appropriate time points.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the degradation and profile the byproducts.
Oxidation Study Protocol (Fenton Process)
This protocol provides a framework for studying the degradation of this compound using the Fenton reaction.
3.1. Materials:
-
This compound standard
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
High-purity water
-
Magnetic stirrer
-
HPLC-UV or LC-MS system
3.2. Procedure:
-
Prepare a this compound solution of known concentration (e.g., 10-100 mg/L) in a reaction vessel.
-
Adjust the pH of the solution to the desired level (typically around 3.0-4.0 for optimal Fenton reaction).[4][15]
-
Add the ferrous sulfate catalyst to the solution and stir to dissolve.
-
Initiate the reaction by adding hydrogen peroxide. The ratio of Fe²⁺ to H₂O₂ is a critical parameter to optimize.[20]
-
Collect samples at various time intervals. The reaction can be quenched by adding a substance like sodium sulfite.
-
Filter the samples to remove any iron precipitates before analysis.
-
Analyze the samples by HPLC or LC-MS to determine the extent of ciprofloxacin degradation and to identify the oxidation byproducts.[4]
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
Caption: Logical relationship for troubleshooting HPLC peak tailing.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of ciprofloxacin using Fenton's oxidation: Effect of operating parameters, identification of oxidized by-products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. impactfactor.org [impactfactor.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity [mdpi.com]
- 9. dafrapharma.com [dafrapharma.com]
- 10. hplc.eu [hplc.eu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. researchgate.net [researchgate.net]
- 14. Ciprofloxacin degradation from aqueous solution by Fenton oxidation: reaction kinetics and degradation mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 2024.sci-hub.box [2024.sci-hub.box]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
- 19. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 20. Bot Verification [rasayanjournal.co.in]
How to improve the solubility of Ciprofloxacin Lactate for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Ciprofloxacin Lactate for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is soluble in water, slightly soluble in methanol, and insoluble in ethanol.[1] Its aqueous solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: this compound is an amphoteric compound, meaning it has both acidic and basic functional groups.[2][3] Its solubility in aqueous solutions is significantly influenced by pH. The solubility increases in acidic conditions, particularly at a pH below its first dissociation constant (pKa1) of 5.76.[2][3] The maximum solubility is generally observed in the pH range of 4.0 to 5.0.[4] As the pH increases towards neutral and alkaline, the solubility dramatically decreases, which can lead to precipitation.[4][5]
Q3: Why is my this compound precipitating out of solution?
A3: Precipitation of this compound is a common issue and is most often caused by an inappropriate pH of the solution. If the pH of your medium is neutral (around 7.0) or alkaline, the compound will be in its less soluble zwitterionic or anionic form, leading to precipitation.[5][6] Another reason could be the use of a solvent in which it is insoluble, such as ethanol.[1]
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, co-solvents can be an effective way to enhance the solubility of this compound. Polyethylene glycol 400 (PEG-400) and Propylene Glycol (PG) have been shown to significantly increase its solubility.[7][8] For instance, studies have demonstrated that the use of PEG-400 and PG can increase the solubility to 75.33±0.57 mg/mL and 98.66±0.52 mg/mL, respectively.[7][8]
Q5: Are there other methods to enhance the solubility of this compound?
A5: Besides pH adjustment and the use of co-solvents, other techniques to improve solubility include:
-
Complexation: The use of complexing agents like cyclodextrins can enhance solubility by forming inclusion complexes.[9]
-
Microemulsions: Formulating Ciprofloxacin into a microemulsion system can significantly improve its solubility and dissolution rate.[10]
-
Salt Formation: While you are using the lactate salt, other salt forms or the addition of other acids can influence solubility.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in water. | Insufficient mixing or sonication. The pH of the water is neutral. | Use a magnetic stirrer or vortex to ensure thorough mixing. Consider gentle heating or ultrasonication for a short period.[12] Adjust the pH of the water to an acidic range (ideally between 4.0 and 5.0) using a suitable acid like lactic acid or hydrochloric acid before adding the this compound.[2][4] |
| The solution is cloudy or a precipitate forms after initial dissolution. | The pH of the final solution has shifted to a neutral or alkaline range. The concentration of this compound exceeds its solubility limit at the given pH. | Re-adjust the pH of the solution to the acidic range (4.0-5.0). If the problem persists, you may need to reduce the final concentration of this compound or add a co-solvent. |
| The compound precipitates when mixed with a buffer or cell culture medium. | The buffer or medium has a neutral or slightly alkaline pH, which is common for biological experiments. This pH is outside the optimal solubility range for this compound. | Prepare a concentrated stock solution of this compound in an acidic aqueous solution (e.g., pH 4.5). Add this stock solution to your final buffer or medium in a small volume to minimize the overall pH shift. Alternatively, consider if a slight acidification of your final experimental medium is permissible. |
| Difficulty dissolving this compound in organic solvents. | This compound has poor solubility in many common organic solvents. | This compound is slightly soluble in methanol but insoluble in ethanol.[1] For applications requiring an organic solvent, consider using a different salt form of Ciprofloxacin (e.g., the hydrochloride salt in some cases) or explore specialized solvent systems. However, for most aqueous experimental setups, focusing on pH-adjusted water or co-solvent systems is the most effective approach. |
Quantitative Data on Solubility
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) |
| 3.0 | 243.08 ± 1.12 |
| 4.0 | 240.72 ± 0.92 |
| 5.0 | 236.91 ± 0.69 |
| 6.0 | 129.75 ± 1.16 |
| 7.0 | 0.182 ± 0.00 |
| 8.0 | 0.23 ± 0.00 |
Data sourced from a study on the pH-solubility profiles of this compound.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution by pH Adjustment
-
Objective: To prepare a clear, aqueous stock solution of this compound.
-
Materials:
-
This compound powder
-
Sterile, deionized water
-
0.1 N Hydrochloric Acid (HCl) or Lactic Acid
-
pH meter
-
Sterile magnetic stirrer and stir bar
-
Sterile volumetric flask
-
-
Procedure:
-
Measure approximately 80% of the final desired volume of sterile deionized water into the sterile volumetric flask.
-
Place the flask on a magnetic stirrer and add the stir bar.
-
While stirring, slowly add small increments of 0.1 N HCl or Lactic Acid to the water until the pH is between 4.0 and 5.0.
-
Weigh the desired amount of this compound powder and slowly add it to the acidified water while stirring.
-
Continue stirring until the powder is completely dissolved. The solution should be clear.
-
Once dissolved, add sterile deionized water to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
-
Sterile filter the solution through a 0.22 µm filter if required for the experiment.
-
Protocol 2: Enhancing this compound Solubility with Co-solvents
-
Objective: To prepare a this compound solution with enhanced solubility using a co-solvent.
-
Materials:
-
This compound powder
-
Sterile, deionized water
-
Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG-400)
-
Sterile magnetic stirrer and stir bar
-
Sterile beaker or flask
-
-
Procedure:
-
Determine the desired final concentration of this compound and the percentage of the co-solvent.
-
In a sterile beaker, mix the required volumes of sterile deionized water and the chosen co-solvent (e.g., for a 10% PG solution, mix 90 mL of water with 10 mL of PG).
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the weighed this compound powder to the co-solvent/water mixture while stirring.
-
Continue to stir until the powder is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
If required, the pH can be adjusted as described in Protocol 1 for further solubility enhancement.
-
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. CN106727335A - A kind of this compound soluble powder and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2001078732A1 - Ciprofloxacin infusion solutions having a good storage stability - Google Patents [patents.google.com]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Technical Support Center: Ciprofloxacin Lactate in Eukaryotic Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of Ciprofloxacin Lactate in eukaryotic cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in eukaryotic cells?
A1: The primary off-target effects of this compound in eukaryotic cells are mitochondrial toxicity and the induction of oxidative stress.[1][2][3] Ciprofloxacin can inhibit mammalian topoisomerase II, an enzyme present in mitochondria that is crucial for mitochondrial DNA (mtDNA) replication and transcription.[4][5][6] This inhibition leads to impaired mitochondrial function, reduced energy production, and an increase in reactive oxygen species (ROS), which can cause damage to cellular components.[1][7]
Q2: Why is mitochondrial DNA susceptible to ciprofloxacin?
A2: Mitochondria are thought to have a bacterial origin, and their machinery for DNA replication shares similarities with that of bacteria.[1][8] Ciprofloxacin's mechanism of action involves inhibiting bacterial DNA gyrase (a type II topoisomerase).[9][10][11] Eukaryotic cells also possess a type II topoisomerase (Top2β) within their mitochondria that is structurally similar enough to be inhibited by ciprofloxacin, leading to off-target effects on mtDNA.[4][6]
Q3: At what concentrations do off-target effects of ciprofloxacin typically occur?
A3: Off-target effects of ciprofloxacin are dose-dependent. While it is effective for eliminating mycoplasma at concentrations around 10 µg/mL, some studies have shown inhibition of mtDNA maintenance starting at 40 µg/mL.[4][12] However, cytotoxic effects and reductions in cell viability have been observed at concentrations as low as 1-10 µg/mL in some cell types over extended exposure.[13] It is crucial to determine the lowest effective concentration for your specific application to minimize off-target effects.
Q4: Can ciprofloxacin affect nuclear DNA in eukaryotic cells?
A4: Yes, although the primary off-target effect is on mitochondria, ciprofloxacin has been reported to cause nuclear DNA damage and can interfere with the cell cycle, potentially leading to G2/M phase arrest.[2][14][15]
Q5: Are there any alternatives to ciprofloxacin for mycoplasma decontamination in cell cultures?
A5: Yes, several other antibiotics can be used for mycoplasma decontamination, and their use may be considered to avoid the off-target effects of ciprofloxacin. Some alternatives include other fluoroquinolones with potentially different off-target profiles, tetracycline derivatives (e.g., doxycycline), and macrolides (e.g., azithromycin). Additionally, commercially available mycoplasma removal agents that utilize different mechanisms of action are available.
Troubleshooting Guides
Problem 1: Decreased cell viability and proliferation after ciprofloxacin treatment.
| Possible Cause | Suggested Solution |
| Mitochondrial Toxicity | Ciprofloxacin may be impairing mitochondrial function. Reduce the ciprofloxacin concentration to the lowest effective dose. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin C to mitigate oxidative stress.[16] |
| Cell Cycle Arrest | Ciprofloxacin can induce cell cycle arrest.[2][14] If transient treatment is possible, allow cells to recover in ciprofloxacin-free medium. Monitor cell cycle progression using flow cytometry. |
| High Ciprofloxacin Concentration | The concentration used may be too high for your specific cell line. Perform a dose-response experiment to determine the optimal concentration that is effective against contamination with minimal impact on cell viability. |
Problem 2: Altered experimental results after using ciprofloxacin.
| Possible Cause | Suggested Solution |
| Induction of Oxidative Stress | Ciprofloxacin-induced ROS can affect various signaling pathways.[1][7] Include appropriate controls (untreated cells and vehicle-treated cells) in your experiments. Consider the use of antioxidants as a co-treatment to quench ROS. |
| Mitochondrial Dysfunction | Changes in cellular metabolism due to mitochondrial impairment can alter experimental outcomes.[3][5] Assess mitochondrial health using assays for mitochondrial membrane potential or ROS production. If possible, use an alternative antibiotic for contamination control. |
| Off-target Gene Expression Changes | Ciprofloxacin may alter the expression of genes not directly related to its primary target. If you suspect this, perform a preliminary experiment to compare gene expression profiles of treated and untreated cells. |
Quantitative Data Summary
Table 1: Ciprofloxacin Concentrations and Observed Effects in Eukaryotic Cells
| Concentration | Cell Type | Observed Effect | Reference |
| 10 µg/mL | Murine Plasmocytoma, HL-60, U-937 | Eradication of seven mycoplasma species. | [12] |
| 1, 100, 300 µg/mL | Equine Tenocytes | Significant reduction in cell viability. | [13] |
| 100, 300 µg/mL | Equine Tenocytes | ~50% decrease in proteoglycan synthesis. | [13] |
| 40 µg/mL | Not specified | Inhibition of mtDNA maintenance. | [4] |
| 5-50 µg/mL | Tendon Cells | Inhibition of cell proliferation and G2/M cell cycle arrest. | [2] |
| 25 µg/mL | Jurkat Cells | Inhibition of proliferation. | [15] |
| >80 µg/mL | Jurkat Cells | Induction of apoptosis. | [15] |
Experimental Protocols
Protocol 1: Determining the Minimum Effective Concentration (MEC) of this compound
This protocol helps establish the lowest concentration of ciprofloxacin required to control contamination while minimizing off-target effects on eukaryotic cells.
Materials:
-
Your eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., PrestoBlue®, MTT)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your eukaryotic cells in a 96-well plate at a density that allows for logarithmic growth over the treatment period. Incubate overnight.
-
Serial Dilution of Ciprofloxacin: Prepare a series of ciprofloxacin dilutions in complete cell culture medium. A suggested range is 0.1 µg/mL to 100 µg/mL. Include a no-drug control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ciprofloxacin.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 48-96 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against ciprofloxacin concentration to determine the highest concentration that does not significantly impact cell viability. This will be your maximum tolerated concentration. The MEC for your contaminant should be determined in parallel or based on literature values (often around 10 µg/mL for mycoplasma).[12] The optimal concentration for your experiments will be the lowest concentration that is effective against the contaminant and below the maximum tolerated concentration for your cells.
Protocol 2: Co-treatment with Antioxidants to Mitigate Oxidative Stress
This protocol describes the use of Vitamin C as an antioxidant to counteract ciprofloxacin-induced ROS.
Materials:
-
Your eukaryotic cell line
-
Complete cell culture medium
-
This compound
-
L-Ascorbic acid (Vitamin C) stock solution (prepare fresh)
-
ROS detection reagent (e.g., CM-H2DCFDA)
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Treatment Groups: Prepare the following treatment groups in complete medium:
-
Untreated Control
-
Ciprofloxacin alone (at your desired concentration)
-
Ciprofloxacin + Vitamin C (e.g., 50-100 µM)
-
Vitamin C alone
-
-
Treatment: Treat the cells with the prepared media and incubate for the desired duration.
-
ROS Measurement: At the end of the treatment, stain the cells with a ROS detection reagent according to the manufacturer's protocol.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope to quantify the levels of intracellular ROS. Compare the ROS levels in the ciprofloxacin-treated group with the co-treated group to assess the mitigating effect of Vitamin C.
Visualizations
Caption: Signaling pathway of Ciprofloxacin-induced mitochondrial dysfunction.
Caption: Experimental workflow for determining the Minimum Effective Concentration.
Caption: Troubleshooting logic for altered experimental results.
References
- 1. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 12. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin reduces tenocyte viability and proteoglycan synthesis in short-term explant cultures of equine tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Does ciprofloxacin have an obverse and a reverse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell protective effects of vitamin C against oxidative stress induced by ciprofloxacin on spermatogenesis: involvement of cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: UPLC vs. HPLC for the Analysis of Ciprofloxacin Lactate
This guide provides a detailed comparison of a modern Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Ciprofloxacin Lactate against traditional High-Performance Liquid Chromatography (HPLC) alternatives. The data and protocols presented are derived from validated analytical methods to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their applications.
Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used to treat various bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological fluids to ensure quality control and therapeutic efficacy.[1][3] While HPLC has been a standard technique, UPLC offers significant advancements in terms of speed, resolution, and solvent consumption.[4]
Performance Comparison: UPLC vs. HPLC
The following tables summarize the key performance parameters of a validated UPLC method and representative HPLC methods for Ciprofloxacin analysis. The data highlights the superior speed and efficiency of the UPLC approach.
Table 1: Comparison of Chromatographic Conditions
| Parameter | UPLC Method[5] | HPLC Method 1[3] | HPLC Method 2[6] |
| Column | ACQUITY UPLC BEH C18 (100x2.1mm, 1.8µm) | XBridge® C18 (150x4.6mm, 3.5µm) | Inertsil C18 (250x4.0mm, 5µm) |
| Mobile Phase | 0.025M H₃PO₄ & ACN (87:13), pH 3.0 with TEA | 0.025M H₃PO₄ & ACN (60:40), pH 3.0 with TEA | 0.15% H₃PO₄ & ACN (Gradient), pH 3.0 with TEA |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection Wavelength | 278 nm | 278 nm | 278 nm |
| Injection Volume | 1 µL | 20 µL | 10 µL |
| Column Temperature | 30°C | Not Specified | 35°C |
| Run Time | 5 min | Not Specified | > 5 min (Gradient) |
Table 2: Comparison of Validation Parameters
| Parameter | UPLC Method[5] | HPLC Method 1[3] | HPLC Method 2[6] |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.998 |
| Linear Range | LOQ - 150% of target | 0.39 - 50 µg/mL | 50% - 150% of target |
| Accuracy (% Recovery) | 98 - 102% | 97.4 - 104.3% | 98 - 102% |
| Precision (% RSD) | < 2.0% | < 5.15% | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.11 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.35 µg/mL | Not Specified |
Experimental Protocols
Detailed methodologies for the UPLC and a representative HPLC method are provided below. These protocols are based on established and validated procedures.
Protocol 1: UPLC Method for this compound[5]
-
Instrumentation: Waters ACQUITY UPLC-H Class system with a PDA detector.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (100x2.1mm, 1.8µm).
-
Mobile Phase: A mixture of 0.025M orthophosphoric acid and acetonitrile (87:13 v/v), with the pH adjusted to 3.0 using triethylamine (TEA).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 30°C.
-
Detection: PDA detector at a wavelength of 278 nm.
-
Total Run Time: 5 minutes.
-
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the diluent to achieve a known concentration (e.g., 1 ppm).
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., powdered tablets) and transfer to a volumetric flask.
-
Add diluent, sonicate for 10 minutes to dissolve, and make up the volume.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
Protocol 2: HPLC Method for Ciprofloxacin[3]
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: XBridge® C18 (150x4.6mm, 3.5µm).
-
Mobile Phase: A mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethanolamine) and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV/Vis detector at a wavelength of 278 nm.
-
-
Standard Solution Preparation: Prepare a stock solution of Ciprofloxacin standard in 0.2% acetic acid. Prepare working standards by diluting the stock solution.
-
Sample Preparation:
-
Weigh and homogenize 10 tablets.
-
Weigh an amount of powder equivalent to the average tablet weight, dissolve in 0.2% acetic acid, and sonicate for 30 minutes.
-
Transfer to a volumetric flask, dilute to volume, and filter through a 0.45 µm membrane before injection.
-
Visualized Workflow: Analytical Method Validation
The following diagram illustrates the logical workflow for validating a new analytical method, such as the UPLC method for Ciprofloxacin, in accordance with ICH guidelines.[5]
Caption: Workflow for analytical method validation.
Alternative Analytical Methods
Besides UPLC and HPLC, other techniques have been reported for Ciprofloxacin determination, including:
-
Capillary Electrophoresis (CE): Offers advantages like lower solvent consumption and shorter run times compared to HPLC.[1]
-
UV-Visible Spectrophotometry: A simpler and more accessible technique, though it may lack the specificity to separate Ciprofloxacin from its impurities or other drug substances in a mixture.[1][3]
-
LC-MS: Provides high sensitivity and selectivity, making it suitable for analyzing Ciprofloxacin in complex biological matrices.[1]
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. rjptonline.org [rjptonline.org]
- 3. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green UPLC method for estimation of ciprofloxacin, diclofenac sodium, and ibuprofen with application to pharmacokinetic study of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
Ciprofloxacin Lactate vs. Other Fluoroquinolones for Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Ciprofloxacin Lactate and other key fluoroquinolones against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is supported by experimental data from peer-reviewed studies and is intended to aid in research and development efforts.
Executive Summary
Pseudomonas aeruginosa is a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide range of antibiotics, posing a significant challenge in clinical settings. Fluoroquinolones are a critical class of antibiotics used to treat P. aeruginosa infections. This guide focuses on the comparative performance of Ciprofloxacin, available for intravenous administration as this compound, against other fluoroquinolones such as Levofloxacin, Moxifloxacin, and Delafloxacin. The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2][3] Resistance in P. aeruginosa primarily arises from mutations in the genes encoding these enzymes or through the overexpression of efflux pumps that actively remove the drugs from the bacterial cell.[1][4][5][6][7]
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Ciprofloxacin and other fluoroquinolones against P. aeruginosa. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: Ciprofloxacin vs. Levofloxacin - In Vitro Activity against P. aeruginosa
| Fluoroquinolone | MIC50 (µg/mL) | MIC90 (µg/mL) | Key Findings |
| Ciprofloxacin | 0.19 - 1.69[8][9] | 8.0[8] | Generally demonstrates potent in vitro activity. |
| Levofloxacin | 0.38 - 1.5[9] | >32[9] | Ciprofloxacin is reported to be about four times more active than levofloxacin in terms of mean MIC, MIC50, and MIC90.[10] |
Table 2: Ciprofloxacin vs. Moxifloxacin - In Vitro Activity against P. aeruginosa
| Fluoroquinolone | MIC50 (µg/mL) | MIC90 (µg/mL) | Key Findings |
| Ciprofloxacin | 0.19[9] | >32[9] | Ciprofloxacin is generally more active against P. aeruginosa than moxifloxacin.[11] |
| Moxifloxacin | 1-1.5[9] | >32[9] | Moxifloxacin shows weaker in vitro activity against P. aeruginosa compared to ciprofloxacin. |
Table 3: Ciprofloxacin vs. Delafloxacin - In Vitro Activity against P. aeruginosa
| Fluoroquinolone | MIC50 (µg/mL) | MIC90 (µg/mL) | Key Findings |
| Ciprofloxacin | 1.69[8][12] | 8.0[8][12] | Delafloxacin demonstrates greater in vitro activity than ciprofloxacin, particularly against ciprofloxacin-resistant isolates.[8][12] |
| Delafloxacin | 0.56[8][12] | 2.19[8][12] | Delafloxacin shows potential for treating ciprofloxacin-resistant P. aeruginosa infections.[8][12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of fluoroquinolone activity against P. aeruginosa.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15][16][17]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Fluoroquinolone stock solutions
-
P. aeruginosa isolate
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the P. aeruginosa strain from an 18- to 24-hour agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., tryptic soy broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of the fluoroquinolone stock solutions in CAMHB in the 96-well microtiter plates. The final volume in each well is typically 100 µL.
-
-
Inoculation:
-
Within 15 minutes of preparing the standardized inoculum, add 10 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[14][18][19][20][21][22]
Materials:
-
Flasks or tubes with appropriate broth medium (e.g., CAMHB)
-
Fluoroquinolone stock solutions
-
P. aeruginosa isolate
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Apparatus for performing viable cell counts (e.g., agar plates, spreader, etc.)
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of P. aeruginosa as described in the MIC protocol, with a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in the test flasks.
-
-
Assay Setup:
-
Prepare flasks containing the appropriate volume of CAMHB with the desired concentrations of the fluoroquinolone (e.g., 1x, 2x, 4x MIC).
-
Include a growth control flask without any antibiotic.
-
-
Inoculation and Incubation:
-
Inoculate the flasks with the prepared bacterial suspension.
-
Incubate the flasks at 35°C ± 2°C with constant agitation.
-
-
Sampling and Viable Cell Count:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the samples in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates (e.g., tryptic soy agar).
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curve.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Resistance
Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, leading to DNA damage and cell death. P. aeruginosa has evolved resistance mechanisms that counteract this activity.
Caption: Fluoroquinolone mechanism of action and resistance in P. aeruginosa.
Experimental Workflow: MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a fluoroquinolone against P. aeruginosa.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mode-of-action-of-fluoroquinolones - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delafloxacin--A novel fluoroquinolone for the treatment of ciprofloxacin-resistant Pseudomonas aeruginosa in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. forschung.h-och.ch [forschung.h-och.ch]
- 14. Unveiling Lytic Bacteriophages as Promising Biotherapeutics for the Control of Multidrug-Resistant Pseudomonas aeruginosa [mdpi.com]
- 15. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. actascientific.com [actascientific.com]
- 20. emerypharma.com [emerypharma.com]
- 21. journals.asm.org [journals.asm.org]
- 22. scholar.unair.ac.id [scholar.unair.ac.id]
Navigating the Maze of Resistance: A Comparative Guide to Ciprofloxacin Lactate Cross-Resistance
For Immediate Release
In the ever-evolving landscape of antimicrobial resistance, understanding the intricate web of cross-resistance is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of cross-resistance between ciprofloxacin, a widely used fluoroquinolone antibiotic, and other antibiotic classes, supported by experimental data. A critical consideration is that resistance to ciprofloxacin can often predict resistance to other, structurally unrelated antibiotics, a phenomenon primarily driven by shared resistance mechanisms.
Key Mechanisms of Ciprofloxacin Resistance and Cross-Resistance
Ciprofloxacin primarily works by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication.[1] Resistance to ciprofloxacin, and consequently cross-resistance to other antibiotics, arises from several key mechanisms:
-
Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a common cause of resistance. These mutations reduce the binding affinity of fluoroquinolones to their target enzymes.[1][2]
-
Efflux Pump Overexpression: Bacteria can actively pump antibiotics out of the cell, preventing them from reaching their intracellular targets. The overexpression of efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, is a major mechanism of multidrug resistance, conferring resistance to a wide range of compounds including ciprofloxacin, tetracyclines, and some β-lactams.[1][3][4][5]
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on mobile genetic elements like plasmids can lead to the production of proteins that protect DNA gyrase, modify ciprofloxacin, or enhance its efflux.[1][6] One such example is the aac(6')-Ib-cr gene, which encodes an enzyme that acetylates ciprofloxacin and also confers resistance to aminoglycosides.[7]
-
Altered Drug Permeation: Changes in the bacterial outer membrane, such as mutations in porin proteins, can reduce the influx of antibiotics into the cell, contributing to resistance.[7]
These mechanisms are not mutually exclusive; often, a combination of these factors leads to high-level antibiotic resistance.[1]
Quantitative Analysis of Cross-Resistance
The following tables summarize quantitative data from various studies, illustrating the extent of cross-resistance between ciprofloxacin and other antibiotic classes in different bacterial species. The data is primarily presented as the percentage of ciprofloxacin-resistant isolates that also exhibit resistance to other antibiotics, or as a fold-increase in the Minimum Inhibitory Concentration (MIC).
Table 1: Cross-Resistance in Gram-Negative Bacteria
| Bacterial Species | Antibiotic Class | Other Antibiotic(s) | Observed Cross-Resistance | Reference |
| Escherichia coli | Aminoglycosides | Gentamicin | 2- to 14-fold increase in resistance in ciprofloxacin-resistant isolates. | [3] |
| Enterobacter aerogenes | Tetracyclines | Tetracycline | 16-fold increase in resistance in ciprofloxacin-resistant isolates. | [3] |
| Pseudomonas aeruginosa | β-Lactams | Ceftazidime, Imipenem, Aztreonam | Concurrent resistance to ciprofloxacin and β-lactams was rare (1.8% to 4%), but multidrug-resistant strains often remained susceptible to ciprofloxacin. | [8][9] |
| Pseudomonas aeruginosa | Aminoglycosides | - | Concurrent resistance to ciprofloxacin and aminoglycosides was rare (1.8% to 4%). | [8][9] |
| Acinetobacter calcoaceticus | Aminoglycosides | Gentamicin, Amikacin | Statistically significant cross-resistance observed (P < 0.001 for gentamicin, P < 0.01 for amikacin). | [10] |
| Acinetobacter calcoaceticus | β-Lactams | Cefotaxime, Azlocillin, Ceftazidime | Statistically significant cross-resistance observed (P < 0.001 for all). | [10] |
| Acinetobacter calcoaceticus | Other | Trimethoprim-sulfamethoxazole, Minocycline | Statistically significant cross-resistance observed (P < 0.001 for trimethoprim-sulfamethoxazole, P < 0.05 for minocycline). | [10] |
| Salmonella Typhimurium | Tetracyclines | Tetracycline | Ciprofloxacin-induced resistant strain showed cross-resistance to tetracycline. | [4][5][11] |
| Various Gram-negatives | β-Lactams | Cefuroxime, Ceftazidime | 2- to 9-fold increase in resistance to ceftazidime and up to a 7-fold higher resistance to cefuroxime in ciprofloxacin-resistant isolates. | [3] |
Table 2: Cross-Resistance with Other Fluoroquinolones
| Bacterial Species | Other Fluoroquinolone | Observed Cross-Resistance | Reference |
| Campylobacter | Levofloxacin | High levels of cross-resistance; 93% of isolates were resistant to ciprofloxacin and 50% to levofloxacin in one study. | [12] |
| Streptococcus pneumoniae | Levofloxacin | Increasing ciprofloxacin resistance is accompanied by increasing levofloxacin resistance. | [12][13] |
Experimental Protocols
The determination of cross-resistance relies on standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a common technique cited in the supporting literature.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Antibiotics: Stock solutions of ciprofloxacin lactate and the other test antibiotics of known concentrations.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
- Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
2. Serial Dilution of Antibiotics:
- In the 96-well plate, perform two-fold serial dilutions of each antibiotic in CAMHB to achieve a range of concentrations.
- Typically, one row or column is used for each antibiotic.
- Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).
3. Inoculation:
- Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final desired concentration.
4. Incubation:
- Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. This can be confirmed by measuring the optical density using a microplate reader.[14]
6. Interpretation:
- The MIC values are interpreted as susceptible, intermediate, or resistant according to established breakpoints from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Visualizing the Connections
To better illustrate the relationships and processes involved in ciprofloxacin cross-resistance, the following diagrams are provided.
Caption: Mechanisms of ciprofloxacin cross-resistance.
Caption: Experimental workflow for MIC determination.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Ciprofloxacin and Tetracycline Resistance Cause Collateral Sensitivity to Aminoglycosides in Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin and Tetracycline Resistance Cause Collateral Sensitivity to Aminoglycosides in Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 8. Cross-resistance of Pseudomonas aeruginosa to ciprofloxacin, extended-spectrum beta-lactams, and aminoglycosides and susceptibility to antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-resistance of Pseudomonas aeruginosa to ciprofloxacin, extended-spectrum beta-lactams, and aminoglycosides and susceptibility to antibiotic combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross resistance to ciprofloxacin and other antimicrobial agents among clinical isolates of Acinetobacter calcoaceticus biovar anitratus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. droracle.ai [droracle.ai]
- 13. Macrolide and Fluoroquinolone (Levofloxacin) Resistances among Streptococcus pneumoniae Strains: Significant Trends from the SENTRY Antimicrobial Surveillance Program (North America, 1997–1999) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Comparative study of Ciprofloxacin Lactate's effect on different bacterial species
A comprehensive analysis for researchers and drug development professionals.
Ciprofloxacin Lactate, a second-generation fluoroquinolone antibiotic, remains a cornerstone in the treatment of various bacterial infections. Its broad-spectrum activity targets a wide range of Gram-positive and Gram-negative bacteria. This guide provides a comparative study of this compound's effects on different bacterial species, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of this vital antimicrobial agent.
Mechanism of Action
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting the A subunit of DNA gyrase, ciprofloxacin prevents the resealing of the DNA double-strand, leading to the accumulation of single-stranded DNA breaks and subsequent cell death.[1][2][3] This targeted mechanism of action provides a potent and rapid bactericidal effect against susceptible bacteria.
In Vitro Susceptibility and Potency
The in vitro potency of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Comparative MIC and MBC Data
The following tables summarize the MIC and MBC values of this compound against a panel of clinically significant bacterial species. These values are indicative of the antibiotic's potency and can vary based on the bacterial strain and the presence of resistance mechanisms.
Table 1: Ciprofloxacin MIC Values for Various Bacterial Species
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 0.5 | [4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 0.5 | [1] |
| Escherichia coli | ATCC 25922 | ≤1 | [5] |
| Escherichia coli | Clinical Isolate | 0.013 | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.25 - 1 | [6] |
| Pseudomonas aeruginosa | Clinical Isolate | 0.5 | [7][8] |
| Klebsiella pneumoniae | Susceptible Strain | 0.49 ± 0.08 | [9] |
| Klebsiella pneumoniae | Resistant Strain | 12.23 ± 2.96 | [9] |
| Enterococcus faecalis | Clinical Isolates | Widely Distributed | [10] |
| Streptococcus pneumoniae | Clinical Isolates | 1 | [11] |
Table 2: Ciprofloxacin MBC Values for Various Bacterial Species
| Bacterial Species | Strain | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 1.0 | [4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.0 | [1] |
| Escherichia coli | - | - | - |
| Pseudomonas aeruginosa | Clinical Isolate | 8.0 | [7][8] |
| Klebsiella pneumoniae | - | - | - |
| Enterococcus faecalis | Clinical Isolates | >64 | [10] |
| Streptococcus pneumoniae | - | - | - |
Note: "-" indicates that specific data was not available in the provided search results.
Time-Kill Kinetics
Time-kill assays provide valuable insights into the pharmacodynamics of an antimicrobial agent, illustrating the rate and extent of bacterial killing over time. Ciprofloxacin typically exhibits concentration-dependent killing, where higher concentrations lead to a more rapid and extensive reduction in bacterial viability.
Studies have shown that for Staphylococcus aureus, ciprofloxacin at concentrations above the MIC leads to a rapid decline in bacterial counts within the first few hours of exposure.[12][13][14] Similarly, against Escherichia coli, ciprofloxacin demonstrates a swift bactericidal effect, with significant reductions in viable cells observed shortly after administration.[2][15] For Pseudomonas aeruginosa, time-kill curves reveal that ciprofloxacin effectively reduces bacterial colonies, particularly at concentrations of 4 times the MIC.[16][17]
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antimicrobial activity. The following are detailed protocols for determining the MIC and MBC of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of this compound Solutions: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the serially diluted this compound is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to assess the bactericidal activity of the antibiotic.
-
Subculturing: Aliquots (e.g., 10 µL) are taken from the clear wells (those showing no visible growth) of the MIC plate.
-
Plating: The aliquots are plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of Ciprofloxacin and the workflows for MIC and MBC determination.
Caption: Ciprofloxacin's mechanism of action targeting bacterial DNA replication.
Caption: Experimental workflow for MIC and MBC determination.
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parameters of bacterial killing and regrowth kinetics and antimicrobial effect examined in terms of area under the concentration-time curve relationships: action of ciprofloxacin against Escherichia coli in an in vitro dynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Minimum Bactericidal Concentration of Ciprofloxacin to Pseudomonas aeruginosa Determined Rapidly Based on Pyocyanin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jhlsr.innovascience.uz [jhlsr.innovascience.uz]
- 10. scielo.br [scielo.br]
- 11. Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the in vitro bactericidal action of ciprofloxacin on cells of Escherichia coli in the logarithmic and stationary phases of growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ciprofloxacin Lactate and Moxifloxacin Against Anaerobic Bacteria for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate antimicrobial agent is critical for accurate and reproducible experimental outcomes. This guide provides an objective comparison of the in vitro activity of ciprofloxacin lactate and moxifloxacin against clinically relevant anaerobic bacteria, supported by experimental data and detailed methodologies.
Executive Summary
Moxifloxacin consistently demonstrates superior in vitro activity against a broad spectrum of anaerobic bacteria compared to ciprofloxacin.[1][2][3][4][5] This difference in efficacy is particularly pronounced against key anaerobic pathogens such as members of the Bacteroides fragilis group and Clostridium species. While ciprofloxacin exhibits some activity, its efficacy against many anaerobic isolates is limited, with minimum inhibitory concentrations (MICs) often exceeding clinically achievable levels.[6][7][8][9][10] Therefore, for research applications requiring potent and reliable inhibition of anaerobic bacteria, moxifloxacin is generally the more suitable choice.
Comparative In Vitro Activity: A Data-Driven Overview
The following table summarizes the in vitro activity of ciprofloxacin and moxifloxacin against a selection of common anaerobic bacteria, as determined by Minimum Inhibitory Concentration (MIC) assays. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis | Ciprofloxacin | 2 | >32 | [1][5] |
| Moxifloxacin | 0.25 - 1 | 2 - 8 | [1][11][12] | |
| Bacteroides thetaiotaomicron | Ciprofloxacin | >32 | >32 | [5] |
| Moxifloxacin | 1 - 2 | 4 | [1][11] | |
| Clostridium difficile | Ciprofloxacin | 4 | >32 | |
| Moxifloxacin | 1 | ≥ 32 | [13] | |
| Clostridium perfringens | Ciprofloxacin | 0.5 | 4 | |
| Moxifloxacin | 0.125 | 0.5 | ||
| Prevotella spp. | Ciprofloxacin | 2 | 16 | |
| Moxifloxacin | 0.25 | 2 | [1] | |
| Fusobacterium spp. | Ciprofloxacin | 1 | 8 | |
| Moxifloxacin | 1 | 4 | [1] |
Mechanism of Action: Inhibition of DNA Replication
Both ciprofloxacin and moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[14] These enzymes are crucial for maintaining the proper supercoiling and topology of bacterial DNA. By binding to the enzyme-DNA complex, fluoroquinolones stabilize a transient double-strand break, leading to the inhibition of DNA synthesis and ultimately, cell death.[14][15][16]
The following diagram illustrates the general mechanism of action of fluoroquinolones in bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. researchgate.net [researchgate.net]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Is ciprofloxacin active against clinically important anaerobes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Moxifloxacin against 923 Anaerobes Isolated from Human Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacteroides species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In vivo comparison of Ciprofloxacin Lactate and Ofloxacin in a sepsis model
In the critical landscape of sepsis research and treatment, the choice of antimicrobial agent can be pivotal. This guide provides an objective in vivo comparison of two prominent fluoroquinolones, Ciprofloxacin Lactate and Ofloxacin, within a sepsis model. The data and protocols presented are synthesized from available literature to guide researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Efficacy in a Murine Septicemia Model
A key in vivo study provides valuable insights into the comparative efficacy of ciprofloxacin and levofloxacin (the active isomer of ofloxacin) in a lethal systemic Pseudomonas aeruginosa infection model in mice. The following table summarizes the effective dose required to protect 50% of the infected mice (ED50), a critical measure of in vivo potency.
| Drug | Dosing Regimen | ED50 Range (mg/kg) |
| Levofloxacin | Single dose at 1h post-infection | 2.09 - 13.80[1] |
| Divided dose at 1h and 3h post-infection | 3.71 - 16.98[1] | |
| Ciprofloxacin | Single dose at 1h post-infection | 2.34 - 11.22[1] |
| Divided dose at 1h and 3h post-infection | 2.95 - 13.18[1] |
The study concluded that levofloxacin was nearly as effective as ciprofloxacin against systemic P. aeruginosa infection in mice, with small differences in potency observed between the two drugs within the same dosing regimen for the same bacterial strain[1].
In Vitro Antimicrobial Activity
The intrinsic antibacterial potency of a drug is a fundamental predictor of its in vivo success. The following table outlines the Minimum Inhibitory Concentration (MIC) ranges for ciprofloxacin and ofloxacin against pathogens commonly implicated in sepsis.
| Drug | Pseudomonas aeruginosa MIC Range (µg/mL) |
| Ofloxacin | Not directly provided in the primary comparative study, but ciprofloxacin is generally more active against Pseudomonas[2]. |
| Ciprofloxacin | 0.12 - 1.0[1] |
In vitro studies have consistently shown that ciprofloxacin is more active than ofloxacin against Pseudomonas aeruginosa[2]. While both drugs are effective against a broad spectrum of gram-negative and gram-positive bacteria, ciprofloxacin's enhanced activity against Pseudomonas may be a key differentiator in sepsis cases involving this opportunistic pathogen[2][3].
Experimental Protocols
To ensure reproducibility and accurate interpretation of in vivo data, a detailed experimental protocol is crucial. The following is a representative protocol for a murine sepsis model adapted from established methodologies[1][4][5][6].
Murine Peritonitis-Induced Sepsis Model
1. Animal Model:
-
Species: Mouse (e.g., BALB/c or C57BL/6)
-
Age: 6-8 weeks
-
Weight: 20-25 g
-
Housing: Standardized conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to food and water.
2. Sepsis Induction:
-
Method: Intraperitoneal (IP) injection of a standardized bacterial suspension (e.g., Pseudomonas aeruginosa, Escherichia coli) or a cecal slurry. The bacterial inoculum should be quantified to ensure consistent infection severity[4][6]. For instance, an infecting dose ranging from 5.0 x 10¹ to 3.2 x 10³ CFU per mouse has been used for P. aeruginosa[1].
-
Alternative Method (Cecal Ligation and Puncture - CLP): This widely used model involves a laparotomy, ligation of the cecum, and a through-and-through puncture with a needle to induce polymicrobial peritonitis[4][7].
3. Drug Administration:
-
Test Articles: this compound and Ofloxacin.
-
Vehicle: Sterile saline or other appropriate vehicle.
-
Route of Administration: Oral gavage or parenteral (e.g., subcutaneous, intraperitoneal) injection.
-
Dosage: A range of doses should be tested to determine the ED50. For example, doses ranging from 1 to 40 mg/kg have been used for ciprofloxacin and levofloxacin[1].
-
Timing: Treatment is typically initiated at a set time point post-infection, for instance, 1 hour after bacterial challenge[1].
4. Outcome Measures:
-
Survival: Monitored for a defined period (e.g., 7-10 days) to determine survival rates and calculate the ED50.
-
Bacterial Load: At specific time points, blood, peritoneal lavage fluid, and organ homogenates (e.g., liver, spleen, lungs) are collected to quantify bacterial colony-forming units (CFUs).
-
Inflammatory Markers: Serum or plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators are measured using techniques like ELISA.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the drugs' mechanism of action, the following diagrams are provided.
References
- 1. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro antibacterial activity of ofloxacin and ciprofloxacin against some selected gram-positive and gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ofloxacin vs ciprofloxacin: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 6. jcritintensivecare.org [jcritintensivecare.org]
- 7. mdpi.com [mdpi.com]
Statistical analysis of Ciprofloxacin Lactate efficacy data from multiple experiments
Ciprofloxacin Lactate, a second-generation fluoroquinolone antibiotic, is a widely utilized synthetic broad-spectrum antimicrobial agent effective against a variety of bacterial infections.[1] This guide provides a statistical analysis of its efficacy, drawing from multiple experimental data sources. It is intended for researchers, scientists, and drug development professionals, offering a comparative perspective against other alternatives with supporting experimental data.
Mechanism of Action
Ciprofloxacin's bactericidal action stems from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][3] By targeting the alpha subunits of DNA gyrase, Ciprofloxacin prevents the supercoiling of bacterial DNA, which is a necessary step for DNA replication.[5] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the main target.[3] This inhibition ultimately leads to a halt in cellular processes and results in bacterial cell death.[2] The structural differences between bacterial and human topoisomerases contribute to the selective toxicity of Ciprofloxacin.[1]
Clinical Efficacy of Ciprofloxacin
Worldwide clinical trials involving 8,861 patients have demonstrated the high efficacy of ciprofloxacin in treating a wide range of infections.[6] A summary of the clinical and bacteriological response from these trials is presented below.
| Infection Type | Number of Courses | Clinical Resolution | Clinical Improvement | Bacteriological Eradication |
| Lower Respiratory Tract | 762 | 76% | 18% | 74% |
| Upper Respiratory Tract | 88 | 76% | 18% | 74% |
| Bacteremia | 108 | 76% | 18% | 74% |
| Skin & Skin Structure | 766 | 76% | 18% | 74% |
| Bone & Joint | 142 | 76% | 18% | 74% |
| Intra-abdominal | 149 | 76% | 18% | 74% |
| Gastrointestinal | 33 | 76% | 18% | 74% |
| Urinary Tract | 1,633 | 76% | 18% | 74% |
| Pelvic | 49 | 76% | 18% | 74% |
| Sexually Transmitted | 279 | 76% | 18% | 74% |
| Overall Favorable Response | 3,822 | \multicolumn{2}{c | }{94% } | 74% |
Data sourced from worldwide clinical trials with 3,822 valid therapeutic courses for efficacy analysis.[6]
In Vitro Susceptibility
Ciprofloxacin demonstrates a broad spectrum of in vitro activity against a wide range of both Gram-positive and Gram-negative microorganisms.[4]
| Bacterial Species | Susceptibility / MIC Range |
| Gram-Negative | |
| Escherichia coli | Susceptible (96.4% in one study)[7] |
| Pseudomonas aeruginosa | Susceptible (93.6% in one study)[7], MIC ≤ 1 µg/mL[4] |
| Klebsiella spp. | Susceptible (90.2% in one study)[7] |
| Enterobacter cloacae | Susceptible[8] |
| Neisseria gonorrhoeae | Susceptible |
| Haemophilus influenzae | Susceptible |
| Moraxella catarrhalis | Susceptible |
| Salmonella spp. | Susceptible (88.4% in one study)[7] |
| Gram-Positive | |
| Staphylococcus aureus (methicillin-sensitive) | Susceptible (100% in one study)[7] |
| Staphylococcus haemolyticus | MIC ≤ 1 µg/mL[9] |
| Staphylococcus hominis | MIC ≤ 1 µg/mL[9] |
| Streptococcus pneumoniae | Moderate activity[3] |
| Enterococcus faecalis | Moderate activity[3] |
| Atypical Bacteria | |
| Chlamydia trachomatis | Effective[3] |
| Mycoplasma spp. | Effective[3] |
| Legionella spp. | Effective[3][10] |
Note: Susceptibility can vary by region and strain. Most anaerobic bacteria, such as Bacteroides fragilis and Clostridium difficile, are resistant.[3][8]
Comparison with Alternative Fluoroquinolones
While Ciprofloxacin is a potent antibiotic, other fluoroquinolones such as Levofloxacin and Ofloxacin offer different spectrums of activity.
| Feature | Ciprofloxacin | Levofloxacin | Ofloxacin |
| Generation | Second[5][11] | Third[12] | Second |
| Gram-Negative Activity | Excellent, particularly against Pseudomonas aeruginosa[13] | Good[14] | Good |
| Gram-Positive Activity | Moderate | Enhanced activity, especially against Streptococcus pneumoniae[13] | More effective against staphylococcal infections than ciprofloxacin[15] |
| Atypical Pathogen Activity | Effective | Broad spectrum[12] | Effective |
| Primary Clinical Uses | UTIs, respiratory, skin, bone, and joint infections[1][16] | Pneumonia, sinusitis, UTIs[13][14] | Urethral chlamydia infections, staphylococcal infections[15] |
Experimental Protocols: Antimicrobial Susceptibility Testing
A crucial experimental procedure in evaluating antibiotic efficacy is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
This standardized method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), allows for the reproducible assessment of an antibiotic's potency against specific pathogens.[4]
Conclusion
This compound remains a highly effective broad-spectrum antibiotic for a multitude of bacterial infections, demonstrating high rates of clinical resolution and bacteriological eradication.[6] Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a potent bactericidal effect.[1][2] While newer generation fluoroquinolones like Levofloxacin may offer advantages against specific pathogens, particularly Gram-positive bacteria, Ciprofloxacin maintains superior activity against key Gram-negative organisms like Pseudomonas aeruginosa.[13] The choice of antibiotic should be guided by the specific pathogen, its susceptibility profile, and the clinical context of the infection.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | 97867-33-9 | Benchchem [benchchem.com]
- 4. merck.com [merck.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Worldwide clinical data on efficacy and safety of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. baxter.ca [baxter.ca]
- 9. dafrapharma.com [dafrapharma.com]
- 10. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Levofloxacin vs Ciprofloxacin | Power [withpower.com]
- 14. researchgate.net [researchgate.net]
- 15. Ofloxacin vs ciprofloxacin: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cipro vs. Levaquin: Differences between Uses & Strength [medicinenet.com]
Navigating the Nuances of Ciprofloxacin Susceptibility: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, understanding the reproducibility of antimicrobial susceptibility testing (AST) is paramount for accurate and reliable data. This guide provides a comparative analysis of common methods for determining ciprofloxacin susceptibility, supported by experimental data, to aid in the selection of appropriate testing protocols.
While the topic specifies "Ciprofloxacin Lactate," it is important to clarify that in the context of antimicrobial susceptibility testing, the active moiety, ciprofloxacin, is the subject of the test. This compound is a salt form of ciprofloxacin, often used for intravenous formulations. Standardized testing methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), utilize ciprofloxacin powder. Therefore, this guide will focus on the reproducibility of susceptibility testing for ciprofloxacin in general, as this aligns with established laboratory practices and available comparative data.
Comparative Analysis of Susceptibility Testing Methods
The reproducibility of ciprofloxacin susceptibility testing can be influenced by the chosen methodology. The most common methods include broth microdilution (BMD), agar dilution, disk diffusion, and automated systems like the E-test and VITEK 2. Each method presents its own set of advantages and limitations in terms of reproducibility and accuracy.
A study comparing various methods against Gram-negative enteric bacilli found that the E-test and broth microdilution methods showed high levels of agreement.[1] In contrast, there were lower levels of agreement between the E-test and the agar dilution method, particularly at the MIC50 (Minimum Inhibitory Concentration for 50% of isolates).[1]
Recent evaluations, particularly with updated CLSI breakpoints, have highlighted discrepancies with some automated systems. For instance, studies have suggested that both disk diffusion and the VITEK 2 system may over-report non-susceptibility to ciprofloxacin compared to the reference standard of broth microdilution.[2][3][4]
The following tables summarize key quantitative data from comparative studies on ciprofloxacin susceptibility testing methods.
Table 1: Comparison of Resistance Percentages by Different Methods
| Method | Percentage of Resistant Isolates | Bacterial Group |
| E-test | 88.9% | Gram-negative enteric bacteria |
| Broth Microdilution | 92.6% | Gram-negative enteric bacteria |
| Agar Dilution | 96.3% | Gram-negative enteric bacteria |
| Disk Diffusion | 72.2% | Gram-negative enteric bacteria |
Data sourced from a study on 54 bacterial isolates.[1]
Table 2: Error Rates of Disk Diffusion and VITEK 2 Compared to Broth Microdilution (BMD) for Ceftriaxone Non-susceptible Enterobacterales
| Method | Minor Error Rate | Major Error Rate | Very Major Error Rate |
| Disk Diffusion | 7.4% | 0% | 0% |
| VITEK 2 (AST-N391) | 13.8% | 19.0% | 0% |
Data from a study on 94 ceftriaxone non-susceptible Escherichia coli and Klebsiella pneumoniae isolates.[2][3]
Experimental Protocols
To ensure the reproducibility of ciprofloxacin susceptibility testing, adherence to standardized protocols is crucial. Below are outlines of the methodologies for key experiments.
Broth Microdilution (BMD)
The broth microdilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Ciprofloxacin Stock Solution: A stock solution of ciprofloxacin is prepared at a known concentration.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test that is widely used for its simplicity and low cost.
-
Inoculum Preparation: A standardized inoculum of the test organism (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar (MHA) plate.
-
Disk Application: A paper disk impregnated with a specified amount of ciprofloxacin (e.g., 5 µg) is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no growth around the disk is measured in millimeters.
-
Interpretation: The zone diameter is interpreted as susceptible, intermediate, or resistant according to standardized breakpoints.[5][6][7]
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes and relationships involved in ciprofloxacin susceptibility testing, the following diagrams are provided.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Caption: Mechanism of Action of Ciprofloxacin.
References
- 1. Comparison of E-test with other conventional susceptibility testing methods for ciprofloxacin and gentamicin against gram negative enteric bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of ciprofloxacin and aminoglycoside susceptibility testing for ceftriaxone non-susceptible Enterobacterales by disk diffusion and VITEK 2 vs. broth microdilution using updated Clinical and Laboratory Standards Institute breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Comparison of ciprofloxacin and aminoglycoside susceptibility testing for ceftriaxone non-susceptible Enterobacterales by disk diffusion and VITEK 2 vs. broth microdilution using updated Clinical and Laboratory Standards Institute breakpoints | Semantic Scholar [semanticscholar.org]
- 5. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ciprofloxacin Lactate: A Guide for Laboratory Professionals
Ensuring the proper disposal of Ciprofloxacin Lactate is critical for environmental safety and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, minimizing environmental impact and upholding laboratory safety standards.
Ciprofloxacin, a fluoroquinolone antibiotic, is persistent in the environment and can contribute to the development of antibiotic-resistant bacteria if not disposed of correctly.[1][2] Standard laboratory inactivation methods such as autoclaving are ineffective for destroying ciprofloxacin.[3] Therefore, it must be treated as chemical waste and disposed of through appropriate, specialized methods.[4]
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[5] All handling should be performed in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[6] In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[5]
Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant, which typically employs high-temperature incineration.[1][3] For liquid waste containing ciprofloxacin, advanced oxidation processes (AOPs) offer an alternative for degradation prior to final disposal.
1. Segregation and Collection:
-
Isolate all waste containing this compound, including pure compounds, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.[7] Do not mix with general laboratory waste or other chemical waste unless compatible.
2. Disposal of Solid this compound Waste:
-
The preferred method for solid this compound waste is controlled incineration in a licensed hazardous waste facility.[1] These facilities operate at high temperatures (ideally above 1200°C) and are equipped with flue gas scrubbing to prevent the release of toxic pollutants.[6]
-
Package the sealed waste container according to your institution's and local regulatory guidelines for transport to the disposal facility.
3. Treatment of Liquid this compound Waste:
-
Discharge of this compound solutions into sewer systems is strictly prohibited.[1]
-
For laboratories equipped to perform such procedures, Advanced Oxidation Processes (AOPs) can be used to degrade ciprofloxacin in aqueous solutions. These methods should only be carried out by trained personnel. Following treatment, the resulting solution must still be disposed of as chemical waste in accordance with institutional and local regulations.
Quantitative Data on Ciprofloxacin Degradation
The following table summarizes the effectiveness of various Advanced Oxidation Processes for the degradation of ciprofloxacin in laboratory settings.
| Degradation Method | Initial Ciprofloxacin Concentration | Key Parameters | Degradation Efficiency | Reference |
| Ferrate(VI) Oxidation | 30 mg/L | 1.1 mg ferrate, pH 7, 120 min treatment time | 86.7% | [5] |
| Magnetic Graphene Oxide-Activated Peroxymonosulfate | 20 mg/L | Optimized MGO dosage and PMS concentration | 96.5% | [7] |
| Ozone Microbubbles | 10.94 mg/L | Aerator pump-enhanced ozonation system | 83.5% | [8] |
| Photocatalysis with PS-TiO2 Composites | 5 mg/L | C50 composite, pH 3, 180 min treatment time | 95.01% | |
| Adsorption on Nanohybrid GO/O-CNTs | 5 ppm | 5 mg adsorbent mass, pH 6, 4 hours contact time | 99.2% | [2] |
Experimental Protocols for Ciprofloxacin Degradation
Protocol 1: Degradation of Ciprofloxacin using Ferrate(VI) Oxidation [5]
-
Preparation of Ciprofloxacin Solution: Prepare a 30 mg/L solution of this compound in distilled water.
-
Ferrate Addition: Add 1.1 mg of synthesized ferrate(VI) to the ciprofloxacin solution.
-
pH Adjustment: Adjust the pH of the solution to 7 using HCl.
-
Reaction Time: Allow the reaction to proceed for 120 minutes at room temperature.
-
Analysis: Measure the absorbance of the solution using a UV-Vis spectrophotometer at a wavelength of 323 nm to determine the final ciprofloxacin concentration.
-
Disposal: Dispose of the treated solution as chemical waste according to institutional guidelines.
Protocol 2: Degradation of Ciprofloxacin using Magnetic Graphene Oxide-Activated Peroxymonosulfate [7]
-
Preparation of Ciprofloxacin Solution: Prepare a 20 mg/L solution of this compound.
-
Catalyst and Oxidant Addition: Add the optimal dosage of magnetic graphene oxide (MGO) catalyst and peroxymonosulfate (PMS) to the solution.
-
Reaction Conditions: Conduct the experiment under the predetermined optimal pH and temperature.
-
Analysis: Monitor the degradation of ciprofloxacin and the reduction in Total Organic Carbon (TOC).
-
Catalyst Recovery: If applicable, recover the magnetic catalyst for reuse.
-
Disposal: Dispose of the treated solution as chemical waste.
Disposal Workflow for this compound Waste
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and mitigating the proliferation of antibiotic resistance. Always consult your institution's specific safety and disposal guidelines and local regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Ultimate Eradication of the Ciprofloxacin Antibiotic from the Ecosystem by Nanohybrid GO/O-CNTs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. Degradation of Ciprofloxacin in Water by Magnetic-Graphene-Oxide-Activated Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of ciprofloxacin in aqueous solution using ozone microbubbles: spectroscopic, kinetics, and antibacterial analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Ciprofloxacin Lactate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ciprofloxacin Lactate, offering procedural, step-by-step guidance to directly address your operational questions.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a multi-faceted approach to personal protection is crucial to minimize exposure and ensure safety.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[1][2] | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Chemical-impermeable and fire/flame resistant gloves and clothing.[1][3] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or irritation occurs.[1][2] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[4] | Respirators and components should be tested and approved under NIOSH (US) or CEN (EU) standards.[4] |
Handling and Storage Precautions:
-
Always handle this compound in a well-ventilated area.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[2]
Emergency Protocols: Preparedness is Key
In the event of an emergency, a clear and practiced response is critical. The following sections outline procedures for various scenarios.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Operational and Disposal Plans
A systematic approach to the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for safety and compliance.
Accidental Release Measures:
In case of a spill or leak, follow these steps:
-
Evacuate: Keep personnel in safe areas, upwind of the spill.[1][2]
-
Eliminate Ignition Sources: Remove all sources of ignition and use spark-proof tools.[1][2]
-
Containment: Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]
-
Cleanup: Collect the spilled material and place it in suitable, closed containers for disposal.[1][2]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[2] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[2]
This compound Spill Response Workflow
A flowchart outlining the step-by-step procedure for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
